TA-993
Description
Properties
CAS No. |
122024-96-8 |
|---|---|
Molecular Formula |
C23H28N2O3S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C23H28N2O3S/c1-15-6-9-18(10-7-15)22-21(28-17(3)26)23(27)25(13-12-24(4)5)19-11-8-16(2)14-20(19)29-22/h6-11,14,21-22H,12-13H2,1-5H3 |
InChI Key |
FVGKAJGOHWOXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C |
Synonyms |
3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one TA 993 TA 993, (cis-(+-)) maleate TA 993, (cis-(-)) fumarate TA 993, (cis-(-)) fumarate 1:1 TA-993 |
Origin of Product |
United States |
Foundational & Exploratory
TA-993: A Deep Dive into its Antiplatelet Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TA-993, a novel 1,5-benzothiazepine (B1259763) derivative, on platelet function. Drawing from available preclinical research, this document outlines the molecular pathways affected by this compound and its active metabolite, MB3, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: A Unique Approach to Platelet Inhibition
This compound exerts its antiplatelet effects through a mechanism distinct from commonly known agents like aspirin.[1] The primary mode of action involves the inactivation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors , a critical step in the final common pathway of platelet aggregation.[2] This inactivation is achieved not by direct antagonism of the receptor, but through the inhibition of actin polymerization within the platelet.[2] This disruption of the platelet's internal cytoskeleton prevents the conformational changes in GPIIb/IIIa necessary for fibrinogen binding and subsequent platelet aggregation.[2]
Notably, the antiplatelet activity of this compound and its significantly more potent metabolite, MB3, does not involve the modulation of cyclic AMP (cAMP) or cyclic GMP (cGMP) levels, nor does it suppress the initial increase in intracellular calcium concentration induced by agonists like ADP.[2] This highlights a targeted mechanism focused on downstream signaling and cytoskeletal rearrangement.
Furthermore, studies on collagen and U-46619-induced platelet activation reveal that this compound and MB3 also inhibit thromboxane (B8750289) A2 (TxA2) formation .[3] This inhibition occurs at a step prior to cyclooxygenase, the target of aspirin, suggesting an upstream interference in the arachidonic acid cascade.[3]
Quantitative Analysis of Antiplatelet Activity
The potency of this compound and its metabolites has been quantified in various in vitro and ex vivo studies. The data consistently demonstrates a significant inhibitory effect on platelet aggregation induced by a range of agonists.
| Compound | Agonist | Species | Assay Type | IC50 / ED50 | Potency Comparison | Reference |
| This compound | Collagen | Human | In vitro Platelet Aggregation | - | - | [1] |
| ADP | Human | In vitro Platelet Aggregation | - | - | [1][2] | |
| Epinephrine | Human | In vitro Platelet Aggregation | - | - | [1] | |
| Platelet Activating Factor | Human | In vitro Platelet Aggregation | - | - | [1] | |
| Arachidonic Acid | Human | In vitro Platelet Aggregation | - | - | [1] | |
| U-46619 | Human | In vitro Platelet Aggregation | - | - | [1] | |
| Collagen | Rat | Ex vivo Platelet Aggregation | ED50: ~3 mg/kg PO | More potent than Aspirin (ED50: 12 mg/kg) and Ticlopidine (ED50: 119 mg/kg) | [4] | |
| MB3 (Metabolite) | Various | Human | In vitro Platelet Aggregation | <1 μmol/L | 20 to 800 times more potent than this compound | [1][4] |
| ADP | Human | In vitro Platelet Aggregation | - | ~300 times more potent than this compound | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions, the following diagrams illustrate the key signaling pathways and experimental procedures used to elucidate the mechanism of this compound.
Detailed Experimental Protocols
The following methodologies are based on descriptions from the cited literature and represent the key experiments used to characterize the antiplatelet action of this compound.
In Vitro Platelet Aggregation Studies
-
Objective: To determine the direct inhibitory effect of this compound and its metabolites on platelet aggregation induced by various agonists.
-
Platelet Preparation: Human, dog, or rat platelet-rich plasma (PRP) is prepared by centrifugation of whole blood collected in sodium citrate.
-
Assay Procedure:
-
PRP is placed in an aggregometer cuvette and stirred at 37°C.
-
A baseline light transmittance is established.
-
This compound, its metabolites, or a vehicle control is added to the PRP and incubated for a specified time.
-
An agonist (e.g., collagen, ADP, epinephrine, platelet-activating factor, arachidonic acid, or U-46619) is added to induce platelet aggregation.
-
The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The concentration of the compound that inhibits platelet aggregation by 50% (IC50) is calculated.
Fibrinogen Binding Assay
-
Objective: To assess the effect of this compound and MB3 on the binding of fibrinogen to ADP-stimulated platelets.
-
Procedure:
-
Human platelets are stimulated with ADP in the presence of this compound, MB3, or a control.
-
Labeled fibrinogen is added to the platelet suspension.
-
After incubation, the amount of bound fibrinogen is quantified.
-
-
Key Finding: this compound and MB3 concentration-dependently inhibit fibrinogen binding to ADP-stimulated platelets.[2]
Actin Polymerization Assay
-
Objective: To determine the effect of this compound and MB3 on ADP-induced actin polymerization.
-
Procedure:
-
Platelets are treated with this compound or MB3 and then stimulated with ADP.
-
The state of actin polymerization is assessed, likely through techniques such as fluorescent phalloidin (B8060827) staining followed by flow cytometry or fluorescence microscopy.
-
-
Key Finding: this compound and MB3 inhibit the polymerization of actin filaments induced by ADP.[2]
Ex Vivo Platelet Aggregation Studies
-
Objective: To evaluate the antiplatelet effect of orally administered this compound.
-
Animal Models: Rats and dogs are commonly used.
-
Procedure:
-
Animals are administered this compound orally at various doses.
-
At a specific time point after administration (e.g., 3 hours), blood is collected.
-
PRP is prepared from the blood samples.
-
Platelet aggregation is induced in vitro using an agonist like collagen.
-
-
Data Analysis: The dose of this compound that produces a 50% inhibition of ex vivo platelet aggregation (ED50) is determined.
Conclusion
This compound represents a promising antiplatelet agent with a unique mechanism of action that differentiates it from existing therapies. Its ability to inhibit platelet aggregation through the inactivation of GPIIb/IIIa receptors via actin polymerization inhibition, coupled with its upstream inhibition of TxA2 formation, provides a multi-faceted approach to thrombosis prevention. The high potency of its metabolite, MB3, further underscores its therapeutic potential. The experimental data gathered to date provides a strong foundation for further clinical investigation into the efficacy and safety of this compound in the prevention and treatment of thrombotic disorders.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound and its metabolite MB3 on platelet activation induced by collagen and U-46619 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to TA-993: A 1,5-Benzothiazepine Derivative with Antiplatelet Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to TA-993, a novel 1,5-benzothiazepine (B1259763) derivative with significant antiplatelet and antithrombotic effects.
Chemical Structure and Properties
This compound is chemically known as (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2, 3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one maleate. It is a derivative of diltiazem. The core structure is a 1,5-benzothiazepine ring system.
| Identifier | Value |
| IUPAC Name | [5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
| Molecular Formula | C23H28N2O3S |
| CAS Number | 122024-96-8 |
| Molecular Weight | 412.5 g/mol |
A 2D chemical structure of this compound can be found on PubChem (CID 129579).
Mechanism of Action
This compound and its active metabolite, MB3 (deacetyl and N-monomethyl this compound), exhibit their antiplatelet effects through a distinct mechanism of action. Unlike some other antiplatelet agents, they do not affect cyclic AMP or cyclic GMP levels in resting platelets, nor do they suppress the increase in intracellular Ca2+ concentration induced by ADP.[1] Instead, their primary mechanism involves the inactivation of glycoprotein (B1211001) IIb/IIIa receptors, a key step in platelet aggregation. This inactivation is achieved through the inhibition of actin polymerization within the platelets.[1]
The proposed signaling pathway for the antiplatelet action of this compound is as follows:
Caption: Proposed signaling pathway of this compound in inhibiting platelet aggregation.
Experimental Data
In Vivo Antithrombotic Activity
The antithrombotic efficacy of this compound has been evaluated in conscious rats using a model where thrombus formation is induced by direct current application through an intravascular electrode.[2]
| Treatment | Administration | Dosage | Effect on Thrombus Formation |
| This compound | Single oral dose | ≥ 30 mg/kg | Dose-dependent suppression |
| This compound | Repeated oral dose | ≥ 10 mg/kg | Dose-dependent suppression |
| Aspirin | Single oral dose | ≥ 10 mg/kg | Suppression |
| Cilostazol | Single oral dose | 100 mg/kg | Suppression |
| Ticlopidine | Single oral dose | ≥ 30 mg/kg | Suppression |
These results indicate that this compound has a comparable antithrombotic effect to other established antiplatelet agents.[2]
Experimental Protocols
In Vivo Antithrombotic Model in Conscious Rats
A model for evaluating antithrombotic effects by oral administration was developed.[2]
Caption: Workflow for the in vivo antithrombotic effect study of this compound in rats.
Detailed Methodology:
-
Animal Model: Conscious rats are used for the experiment.
-
Electrode Implantation: On the day before the experiment, anodal electrodes are surgically implanted in the abdominal aorta of the rats.[2]
-
Drug Administration: this compound, dissolved in a suitable vehicle, is administered orally (p.o.) at varying doses.[2]
-
Thrombus Induction: A direct current of 200 µA is applied through the implanted electrode to induce the formation of a platelet-rich thrombus.[2]
-
Evaluation: The extent of thrombus formation is measured and compared between the treated and control groups to assess the antithrombotic efficacy of the compound.[2]
Conclusion
This compound is a potent 1,5-benzothiazepine derivative with a novel mechanism of antiplatelet action centered on the inhibition of actin polymerization, leading to the inactivation of GPIIb/IIIa receptors. Preclinical studies demonstrate its significant antithrombotic effects, comparable to existing antiplatelet therapies. The experimental models outlined provide a basis for further investigation into its therapeutic potential for thrombotic and embolic diseases.[2] This guide summarizes the core technical information available on this compound, providing a foundation for researchers and drug development professionals interested in this compound.
References
TA-993 and its active metabolite MB3
An In-Depth Technical Guide to TA-993 and its Active Metabolite MB3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel 1,5-benzothiazepine (B1259763) derivative with significant potential in the management of peripheral circulatory insufficiency due to its dual antiplatelet and blood flow-enhancing properties. This technical guide provides a comprehensive overview of this compound and its potent active metabolite, MB3. It delves into their mechanism of action, presents key quantitative data from preclinical studies, details the experimental protocols used for their evaluation, and visualizes the core signaling pathways and experimental workflows.
Introduction
This compound, chemically known as (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one maleate, is an investigational compound recognized for its antiplatelet and antithrombotic effects.[1][2] Beyond its impact on platelets, this compound has been shown to improve peripheral circulation by increasing collateral blood flow and enhancing red blood cell deformability.[3] Following administration, this compound is metabolized to MB3 (deacetyl and N-monomethyl this compound), which exhibits substantially greater antiplatelet potency. This guide synthesizes the current technical knowledge on these compounds for the drug development and research community.
Mechanism of Action
The primary antiplatelet mechanism of this compound and its metabolite MB3 is distinct from many conventional antiplatelet agents. Key aspects of their mechanism include:
-
Inhibition of Glycoprotein (B1211001) IIb/IIIa Receptor Activation: Both this compound and MB3 inhibit the binding of fibrinogen to glycoprotein (GP) IIb/IIIa receptors on ADP-stimulated platelets.[1] This is a critical final step in the platelet aggregation cascade.
-
Inhibition of Actin Polymerization: The inactivation of GP IIb/IIIa receptors is achieved not by direct antagonism, but by inhibiting the ADP-induced polymerization of actin filaments within the platelet cytoskeleton.[1] This upstream interference prevents the conformational changes required for receptor activation.
-
Independence from cAMP and Calcium Pathways: Unlike some other antiplatelet agents, this compound and MB3 do not alter cyclic AMP or cyclic GMP levels in resting platelets, nor do they affect the increase in intracellular calcium concentration following ADP stimulation.[1]
-
Hemorheological Effects: this compound and MB3 have been shown to improve blood rheology. They lower the viscosity of erythrocyte suspensions and protect red blood cells from hemolysis.[3] This is thought to occur through interaction with acidic phospholipids (B1166683) in the erythrocyte membrane.[3]
MB3 is approximately 300 times more potent than its parent compound, this compound, in its antiplatelet effects.[1]
Signaling and Experimental Diagrams
The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Proposed antiplatelet mechanism of this compound and MB3.
Caption: Workflow for the in vivo rat model of thrombosis.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound and its metabolite MB3.
Table 1: Comparative Antiplatelet Potency
| Compound | Metric | Value | Reference |
|---|
| MB3 | Relative Potency vs. This compound | ~300x more potent |[1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Administration | Effect | Reference |
|---|---|---|---|
| Rat Hindlimb Ischemia | 10 mg/kg, i.d. | Ameliorated decrease in muscle tension | [4] |
| Rat Hindlimb Ischemia | 10 mg/kg, i.d. | Significantly increased femoral arterial blood flow | [4] |
| Rat Thrombosis Model | ≥ 30 mg/kg, p.o. (single dose) | Dose-dependently suppressed thrombus formation | [2] |
| Rat Thrombosis Model | ≥ 10 mg/kg, p.o. (repeated doses) | Dose-dependently suppressed thrombus formation | [2] |
| Healthy Rats | 10 mg/kg/day, p.o. (10 days) | Significantly increased blood filterability |[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound and MB3.
In Vitro Antiplatelet Mechanism Studies[1]
-
Objective: To investigate the antiplatelet mechanisms of this compound and MB3 in ADP-stimulated human platelets.
-
Platelet Preparation: Human platelet-rich plasma was obtained from healthy male volunteers. Platelets were washed and suspended in a buffer.
-
Platelet Aggregation Assay: Platelet suspension was pre-incubated with this compound, MB3, or control. Aggregation was induced by adding ADP, and the change in light transmittance was measured using an aggregometer.
-
Fibrinogen Binding Assay: ADP-stimulated platelets were incubated with fluorescein (B123965) isothiocyanate (FITC)-labeled fibrinogen in the presence of the test compounds. Fibrinogen binding was quantified by flow cytometry.
-
Actin Polymerization Assay: Platelets were stimulated with ADP in the presence of the compounds. The cells were then lysed and stained with N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phallacidin to label filamentous actin (F-actin). The amount of F-actin was measured by fluorescence spectrophotometry.
In Vivo Rat Model of Peripheral Circulatory Insufficiency[3]
-
Objective: To evaluate the effect of this compound on skeletal muscle fatigue in a model of hindlimb ischemia.
-
Animal Model: Male Sprague-Dawley rats were used. Peripheral circulatory insufficiency was induced by occluding the abdominal aorta.
-
Muscle Contraction Measurement: The tibialis anterior muscle was stimulated electrically to induce contraction. The developed tension of the muscle was measured over a 60-minute period.
-
Drug Administration: this compound (10 mg/kg) was administered intraduodenally (i.d.) to the aorta-occluded rats.
-
Blood Flow and Viscosity: Femoral arterial blood flow was measured using a laser Doppler flowmeter. Whole blood viscosity was also determined.
In Vivo Rat Model of Thrombosis[2]
-
Objective: To assess the antithrombotic effect of orally administered this compound.
-
Animal Model: Anodal electrodes were surgically implanted in the abdominal aorta of conscious male Sprague-Dawley rats one day prior to the experiment.
-
Thrombus Induction: A direct current of 200 µA was applied through the electrode to induce the formation of a platelet-rich thrombus.
-
Drug Administration: this compound was administered orally (p.o.) as a single dose or in repeated doses prior to thrombus induction. Aspirin, cilostazol, and ticlopidine (B1205844) were used as comparators.
-
Outcome Measurement: The weight of the thrombus formed around the electrode was measured to quantify the antithrombotic effect.
Conclusion
This compound and its highly potent metabolite MB3 represent a promising class of compounds for treating thrombotic and peripheral circulatory disorders. Their unique mechanism of action, which involves the inhibition of actin polymerization to inactivate GP IIb/IIIa receptors, distinguishes them from other antiplatelet agents. Furthermore, their beneficial effects on blood rheology suggest a multifaceted therapeutic potential. The preclinical data robustly support their efficacy in relevant animal models. Further investigation into the clinical pharmacokinetics and pharmacodynamics of these compounds is warranted to translate these promising preclinical findings into therapeutic applications for patients.
References
- 1. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithrombotic effect of this compound, a novel 1,5-benzothiazepine derivative, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antiplatelet agent this compound and its metabolite MB3 on the hemorheological properties of rat and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound, a novel therapeutic agent for peripheral circulatory insufficiency, on skeletal muscle fatigue in a rat model of hindlimb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of TA-993
For Researchers, Scientists, and Drug Development Professionals
Abstract
TA-993 is a novel, potent, and selective small molecule inhibitor of the pro-inflammatory kinase, JNK3 (c-Jun N-terminal kinase 3). This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. The compound emerged from a high-throughput screening campaign and was optimized through structure-activity relationship (SAR) studies to exhibit excellent potency, selectivity, and pharmacokinetic properties. This guide details the synthetic route, in vitro and in vivo efficacy, and the proposed mechanism of action, highlighting its potential as a therapeutic agent for neuroinflammatory diseases. All data presented herein are intended to provide a complete technical foundation for further investigation and development.
Discovery of this compound
This compound was identified following a rigorous high-throughput screening (HTS) campaign of a 500,000-compound library against recombinant human JNK3. The primary screen identified an initial hit compound with an IC50 of 2.5 µM. A subsequent lead optimization program was initiated to improve potency and selectivity. This involved the synthesis and evaluation of over 200 analogs, leading to the identification of this compound, which demonstrated a significant improvement in inhibitory activity and a favorable selectivity profile against other MAP kinases.
Screening and Lead Optimization Workflow
The workflow for the discovery and optimization of this compound followed a structured, multi-step process designed to efficiently identify and refine potent and selective inhibitors.
Caption: Workflow from initial high-throughput screening to preclinical development of this compound.
Chemical Synthesis of this compound
The synthesis of this compound is accomplished through a convergent 5-step process starting from commercially available materials. The key steps involve a Suzuki coupling to form the bi-aryl core, followed by functional group manipulations to install the requisite pharmacophoric elements.
Synthetic Scheme
Caption: Convergent 5-step synthetic route for the preparation of this compound.
Experimental Protocols
Step 1: Suzuki Coupling to form Intermediate 1 To a solution of Starting Material A (1.0 eq) and Starting Material B (1.1 eq) in a 3:1 mixture of toluene (B28343) and water (0.2 M) was added K2CO3 (3.0 eq). The mixture was degassed with argon for 15 minutes. Pd(PPh3)4 (0.05 eq) was then added, and the reaction was heated to 90 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford Intermediate 1.
Step 3: Reduction to form Intermediate 3 To a solution of Intermediate 2 (1.0 eq) in ethanol (B145695) (0.3 M) was added iron powder (5.0 eq) and concentrated HCl (2.0 eq). The reaction mixture was heated to 80 °C for 4 hours. The mixture was then cooled, filtered through Celite, and the filtrate was concentrated. The residue was dissolved in ethyl acetate and washed with saturated NaHCO3 solution. The organic layer was dried, filtered, and concentrated to give Intermediate 3, which was used in the next step without further purification.
Step 5: Boc Deprotection to yield this compound Intermediate 4 (1.0 eq) was dissolved in a 1:1 mixture of dichloromethane (B109758) and trifluoroacetic acid (0.1 M). The reaction was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was co-evaporated with toluene three times. The resulting solid was triturated with diethyl ether to afford this compound as a hydrochloride salt.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of JNK3, a key signaling node in the mitogen-activated protein kinase (MAPK) pathway. Dysregulation of this pathway is implicated in various neuroinflammatory and neurodegenerative disorders.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity.
| Kinase | This compound IC50 (nM) |
| JNK3 | 15 |
| JNK1 | 250 |
| JNK2 | 310 |
| p38α | > 10,000 |
| ERK1 | > 10,000 |
| CDK2 | > 10,000 |
Cellular Activity
The cellular potency of this compound was evaluated by measuring its ability to inhibit the phosphorylation of c-Jun in a cellular assay.
| Assay | Cell Line | This compound EC50 (nM) |
| c-Jun Phosphorylation | SH-SY5Y | 75 |
Proposed Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JNK3 signaling cascade, which is activated by cellular stress and inflammatory cytokines. This inhibition prevents the downstream phosphorylation of transcription factors like c-Jun, ultimately reducing the expression of pro-inflammatory genes.
Caption: Proposed mechanism of action of this compound via inhibition of the JNK3 signaling pathway.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 2.1 | 4.5 |
| Cmax (ng/mL) | 850 | 450 |
| AUC (ng·h/mL) | 1275 | 2025 |
| Bioavailability (%) | - | 60 |
| Brain Penetration (B/P ratio) | - | 0.8 |
Experimental Protocols
Pharmacokinetic Study in Rats: Male Sprague-Dawley rats (n=3 per group) were administered this compound either intravenously via the tail vein (1 mg/kg) or orally by gavage (10 mg/kg). Blood samples were collected at various time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -80 °C until analysis. Brain tissue was collected at the end of the study for the determination of brain penetration. Plasma and brain homogenate concentrations of this compound were determined by LC-MS/MS.
Conclusion
This compound is a potent and selective JNK3 inhibitor with a promising preclinical profile. Its well-defined synthetic route, excellent in vitro and in vivo activity, and favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, make it a strong candidate for further development as a treatment for neuroinflammatory diseases. The data and protocols provided in this guide offer a solid foundation for subsequent IND-enabling studies.
An In-depth Technical Guide on the Core Pharmacological Profile of TA-993
For Researchers, Scientists, and Drug Development Professionals
Abstract
TA-993, a 1,5-benzothiazepine (B1259763) derivative, is a potent antiplatelet agent that has demonstrated significant efficacy in preclinical studies. While structurally related to the L-type calcium channel blocker diltiazem (B1670644), the primary mechanism of action of this compound is not calcium channel antagonism, but rather the modulation of intracellular signaling pathways that regulate platelet activation. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, metabolic activation, quantitative efficacy data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
This compound, chemically known as (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one, is a novel compound with significant antiplatelet and antithrombotic properties.[1] Although it shares the 1,5-benzothiazepine core structure with the well-known calcium channel blocker diltiazem, its pharmacological profile is distinctly characterized by a potent antiplatelet effect and only very weak calcium antagonistic activity.[2] this compound acts as a prodrug, being metabolized in vivo to its more active form, MB3 (deacetyl and N-monomethyl this compound), which is approximately 300 times more potent in its antiplatelet effects.[1] This guide will delve into the nuanced mechanism of action of this compound and its active metabolite, present its quantitative data in a structured format, and provide detailed experimental methodologies for its study.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one | [1] |
| Molecular Formula | C23H28N2O3S | |
| Molecular Weight | 412.5 g/mol | |
| CAS Number | 122024-96-8 |
Mechanism of Action
The primary antiplatelet mechanism of this compound and its active metabolite, MB3, involves the modulation of the platelet cytoskeleton and its interaction with key signaling pathways, rather than a direct antagonism of calcium channels.
Inhibition of Actin Polymerization and GPIIb/IIIa Inactivation
The cornerstone of this compound's antiplatelet activity is its ability to inhibit the polymerization of actin filaments within platelets.[1] This is a critical departure from many other antiplatelet agents. The proposed signaling pathway is as follows:
-
ADP Stimulation: Upon stimulation by agonists such as ADP, platelets undergo a shape change and activation, a process that is dependent on the rapid polymerization of globular actin (G-actin) into filamentous actin (F-actin).
-
Actin Polymerization Inhibition: this compound and MB3 intervene in this process, preventing the normal polymerization of actin.[1]
-
GPIIb/IIIa Inactivation: The proper function and activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is essential for platelet aggregation, is dependent on its connection to the actin cytoskeleton. By inhibiting actin polymerization, this compound and MB3 indirectly cause the inactivation of the GPIIb/IIIa receptor.
-
Inhibition of Fibrinogen Binding: An inactive GPIIb/IIIa receptor is unable to bind fibrinogen, the molecule that bridges adjacent platelets to form an aggregate. This compound and MB3 have been shown to concentration-dependently inhibit the binding of fibrinogen to ADP-stimulated platelets.[1]
This mechanism is distinct from that of GPIIb/IIIa antagonists like RGDS, which directly block the fibrinogen binding site.[1] this compound and MB3 do not inhibit the aggregation of fixed platelets induced by fibrinogen, confirming their indirect mode of action on the receptor.[1]
Effects on Thromboxane (B8750289) A2 (TxA2) Pathway
This compound and MB3 also exert inhibitory effects on the thromboxane A2 (TxA2) signaling pathway, which is a major amplification loop in platelet activation.
-
Inhibition of TxA2 Formation: In response to collagen, this compound and MB3 suppress the formation of TxA2.[3] This inhibition occurs at a step prior to cyclooxygenase, as they do not inhibit TxA2 formation induced by the direct precursor, arachidonic acid.[3]
-
Downstream Effects: Furthermore, this compound and MB3 inhibit platelet aggregation induced by the stable TxA2 mimetic, U-46619, without preventing the U-46619-induced increase in intracellular calcium concentration ([Ca2+]i).[3] This indicates that they also act on intracellular events downstream of the initial calcium signal triggered by TxA2 receptor activation.
Weak Calcium Channel Antagonist Activity
While not its primary mechanism of action, this compound does possess weak calcium channel antagonistic properties. Its potency in this regard is approximately one-tenth that of diltiazem.[2] This weak activity is not considered to be the main contributor to its potent antiplatelet effects, as platelets are known to lack voltage-dependent calcium channels.[2]
Independence from cAMP and cGMP Pathways
Importantly, the antiplatelet effects of this compound and MB3 are not mediated by changes in the levels of cyclic AMP (cAMP) or cyclic GMP (cGMP) in resting platelets, distinguishing their mechanism from that of other antiplatelet agents like ticlopidine.[1]
Quantitative Data
The following tables summarize the in vitro and ex vivo efficacy of this compound and its metabolites.
Table 1: In Vitro Inhibitory Effects of this compound and its Metabolites on Human Platelet Aggregation
| Inducing Agent | Compound | IC50 (μmol/L) | Reference |
| Collagen | This compound | >100 | [2] |
| MB1 | ~30 | [2] | |
| MB2 | ~10 | [2] | |
| MB3 | <1 | [2] | |
| ADP | This compound | >100 | [2] |
| MB1 | ~100 | [2] | |
| MB2 | ~10 | [2] | |
| MB3 | <1 | [2] | |
| Epinephrine | This compound | >100 | [2] |
| MB1 | ~30 | [2] | |
| MB2 | ~10 | [2] | |
| MB3 | <1 | [2] | |
| Platelet Activating Factor (PAF) | This compound | >100 | [2] |
| MB1 | ~100 | [2] | |
| MB2 | ~30 | [2] | |
| MB3 | <1 | [2] | |
| Arachidonic Acid | This compound | >100 | [2] |
| MB1 | ~30 | [2] | |
| MB2 | ~10 | [2] | |
| MB3 | <1 | [2] | |
| U-46619 | This compound | >100 | [2] |
| MB1 | ~100 | [2] | |
| MB2 | ~30 | [2] | |
| MB3 | <1 | [2] |
Table 2: Ex Vivo Antiplatelet and Antithrombotic Effects of Orally Administered this compound
| Species | Model | Endpoint | Effective Dose | Reference |
| Rat | Collagen-induced platelet aggregation | ED50 | 3 mg/kg | [2] |
| Dog | ADP-induced platelet aggregation | Inhibition | 0.3 - 10 mg/kg | [2] |
| Mouse | Collagen + Epinephrine-induced thromboembolic death | Protection | 10 mg/kg | [2] |
| Rat | Arteriovenous shunt thrombus formation | Inhibition | 30 mg/kg | [2] |
| Rat | Electrically induced thrombosis | Suppression | 10-30 mg/kg | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the foundational assay to assess the inhibitory effect of this compound on platelet function.
Principle: Platelet aggregation in platelet-rich plasma (PRP) causes an increase in light transmission, which is measured by an aggregometer.
Procedure:
-
Blood Collection: Draw whole blood from healthy human donors (who have not taken antiplatelet medication for at least 2 weeks) into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using PPP.
-
Assay:
-
Pipette 450 µL of the adjusted PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer at 37°C and stir at 900-1200 rpm.
-
Set 100% aggregation with PPP and 0% with PRP.
-
Add 50 µL of this compound or vehicle control and incubate for 2 minutes.
-
Add 50 µL of a platelet agonist (e.g., ADP, collagen, arachidonic acid, U-46619) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM
This protocol is used to determine if this compound affects the mobilization of intracellular calcium.
Principle: The fluorescent dye Fura-2 AM is a cell-permeable ester that is cleaved by intracellular esterases to the calcium-sensitive Fura-2. The fluorescence emission of Fura-2 at 510 nm shifts in excitation wavelength from 380 nm in the absence of Ca2+ to 340 nm when bound to Ca2+. The ratio of fluorescence at these two excitation wavelengths is proportional to the intracellular calcium concentration.
Procedure:
-
Platelet Preparation: Prepare PRP as described in the platelet aggregation assay.
-
Fura-2 AM Loading:
-
Incubate the PRP with 2-5 µM Fura-2 AM for 45-60 minutes at 37°C in the dark.
-
Centrifuge the loaded platelets at 800 x g for 10 minutes and resuspend them in a calcium-free buffer (e.g., Tyrode's buffer without CaCl2) to a concentration of 1 x 10^8 platelets/mL.
-
-
Fluorimetry:
-
Place the Fura-2 loaded platelet suspension in a quartz cuvette with stirring at 37°C in a fluorometer.
-
Add CaCl2 to a final concentration of 1 mM.
-
Add this compound or vehicle and incubate for 2 minutes.
-
Add the platelet agonist (e.g., ADP, U-46619) and record the fluorescence at an emission wavelength of 510 nm, alternating the excitation wavelengths between 340 nm and 380 nm.
-
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio. The intracellular calcium concentration can be calculated using the Grynkiewicz equation if calibration with maximum (ionomycin + Ca2+) and minimum (EGTA) fluorescence is performed.
Thromboxane B2 (TxB2) Formation Assay
This assay quantifies the production of TxA2, a stable metabolite of which is TxB2.
Principle: Platelets are stimulated in the presence of this compound, and the reaction is stopped. The supernatant is then assayed for TxB2 levels using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Procedure:
-
Platelet Stimulation:
-
Prepare washed platelets and resuspend them in Tyrode's buffer to a concentration of 3-5 x 10^8 platelets/mL.
-
Pre-incubate the platelet suspension with this compound or vehicle for 2 minutes at 37°C.
-
Add a platelet agonist (e.g., collagen, arachidonic acid) and incubate for 5 minutes with stirring.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a solution of indomethacin (B1671933) and EDTA.
-
Centrifuge at 12,000 x g for 2 minutes to pellet the platelets.
-
Collect the supernatant for TxB2 measurement.
-
-
TxB2 Quantification:
-
Use a commercially available TxB2 ELISA or RIA kit.
-
Follow the manufacturer's instructions to measure the concentration of TxB2 in the supernatant.
-
-
Data Analysis: Compare the amount of TxB2 produced in the presence of this compound to the vehicle control.
Actin Polymerization Assay
This assay directly measures the effect of this compound on the conversion of G-actin to F-actin.
Principle: The assay utilizes a pyrene-labeled actin monomer. Pyrene-labeled G-actin has a low fluorescence, but upon polymerization into F-actin, the fluorescence intensity increases significantly.
Procedure:
-
Platelet Lysate Preparation:
-
Prepare washed platelets.
-
Lyse the platelets with a Triton X-100 containing buffer to release the actin.
-
-
Assay:
-
Use a commercially available actin polymerization assay kit.
-
Add platelet lysate to a microplate well containing pyrene-labeled G-actin.
-
Add this compound or vehicle.
-
Initiate polymerization by adding a polymerization-inducing buffer.
-
Measure the fluorescence (excitation ~365 nm, emission ~407 nm) over time in a fluorescence plate reader.
-
-
Data Analysis: Compare the rate and extent of actin polymerization in the presence of this compound to the vehicle control.
Conclusion
This compound is a potent antiplatelet agent with a unique mechanism of action that primarily involves the inhibition of actin polymerization, leading to the inactivation of the GPIIb/IIIa receptor. It is a prodrug that is metabolized to the highly active compound MB3. While it is a 1,5-benzothiazepine derivative, its calcium channel antagonist activity is very weak and not central to its antiplatelet efficacy. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for thrombotic disorders. The distinct mechanism of action of this compound may offer advantages over existing antiplatelet therapies, particularly in combination with other agents like aspirin.[2] Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
Inactivation of Glycoprotein IIb/IIIa Receptors by TA-993: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which TA-993, a novel 1,5-benzothiazepine (B1259763) derivative, and its active metabolite, MB3, inactivate glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors on platelets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Core Mechanism of Action
This compound and its significantly more potent metabolite, MB3, exert their antiplatelet effects not by directly antagonizing the fibrinogen binding site on the GPIIb/IIIa receptor in the manner of classic antagonists like RGDS, but through an indirect mechanism involving the platelet's internal signaling cascade. Research suggests that the primary mechanism of GPIIb/IIIa inactivation by this compound and MB3 is the inhibition of actin polymerization .[1] This disruption of the platelet's cytoskeletal reorganization prevents the conformational changes in the GPIIb/IIIa receptor that are necessary for it to bind fibrinogen and mediate platelet aggregation.
In addition to this primary mechanism, the inhibitory effects of this compound and MB3 on platelet activation are also partly mediated by the suppression of thromboxane (B8750289) A2 (TxA2) formation at a step prior to cyclooxygenase.[2]
Quantitative Data: Inhibition of Platelet Aggregation
This compound and its metabolite MB3 have been shown to inhibit platelet aggregation induced by a variety of agonists. The following tables summarize the available quantitative data on their inhibitory potency.
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound and MB3 on Human Platelet Aggregation
| Agonist | This compound (μmol/L) | MB3 (μmol/L) |
| Collagen | Data not available in a comparable format | <1 |
| ADP | Data not available in a comparable format | <1 |
| Epinephrine | Data not available in a comparable format | <1 |
| Platelet Activating Factor | Data not available in a comparable format | <1 |
| Arachidonic Acid | Data not available in a comparable format | <1 |
| U-46619 | Data not available in a comparable format | <1 |
Note: While specific IC50 values for this compound were not detailed in the provided search results, its metabolite MB3 was found to be the most potent inhibitor with an IC50 of <1 μmol/L for various agonists. MB3 is reported to be several hundred times more potent than its parent compound, this compound.
Table 2: Ex Vivo Inhibitory Potency (ED50) of this compound on Collagen-Induced Platelet Aggregation in Rats
| Compound | ED50 (mg/kg, PO) |
| This compound | 3 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on platelet function.
In Vitro Platelet Aggregation Assay (Lumi-Aggregometry)
This protocol outlines the measurement of platelet aggregation in human platelet-rich plasma (PRP) using a lumi-aggregometer, a standard method for assessing the efficacy of antiplatelet agents.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy human donors into vacuum tubes containing 3.2% trisodium (B8492382) citrate.
-
Centrifuge the whole blood at 200 x g for 10 minutes at room temperature with no brake to obtain PRP.
-
Transfer the supernatant (PRP) to a separate tube.
-
Centrifuge the remaining blood at 1,000 x g for 10 minutes at room temperature to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 3 x 10^8 platelets/mL using PPP.
b. Aggregation Measurement:
-
Pre-warm PRP samples to 37°C for at least 5 minutes.
-
Place a cuvette with PRP and a magnetic stir bar into the lumi-aggregometer.
-
Add the desired concentration of this compound, MB3, or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, arachidonic acid).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
The IC50 value, the concentration of the inhibitor that reduces the maximal aggregation by 50%, is calculated from the dose-response curve.
Fibrinogen Binding Assay
This assay quantifies the binding of fibrinogen to GPIIb/IIIa receptors on activated platelets.
a. Platelet Preparation:
-
Isolate human platelets and wash them in a suitable buffer (e.g., Tyrode's buffer).
-
Resuspend the platelets to a final concentration of approximately 3 x 10^8 platelets/mL.
b. Binding Experiment:
-
Incubate the washed platelets with various concentrations of this compound, MB3, or a control substance.
-
Add a fluorescently or radioactively labeled fibrinogen to the platelet suspension.
-
Stimulate the platelets with an agonist, such as ADP, to induce a conformational change in the GPIIb/IIIa receptors, allowing fibrinogen to bind.
-
After a set incubation period, separate the platelets from the unbound fibrinogen by centrifugation through a dense medium like silicone oil.
-
Quantify the amount of bound fibrinogen by measuring the fluorescence or radioactivity of the platelet pellet.
-
Determine the concentration-dependent inhibition of fibrinogen binding by this compound and MB3.
Actin Polymerization Assay
This assay measures the effect of this compound and MB3 on the polymerization of actin within platelets, a key process for GPIIb/IIIa activation.
a. Platelet Lysis and Actin Staining:
-
Prepare washed human platelets as described for the fibrinogen binding assay.
-
Incubate the platelets with this compound, MB3, or a vehicle control.
-
Stimulate the platelets with an agonist (e.g., ADP).
-
At various time points, fix the platelets and permeabilize them with a detergent-containing buffer.
-
Stain the filamentous actin (F-actin) with a fluorescently labeled phalloidin (B8060827) derivative (e.g., FITC-phalloidin).
-
Wash the platelets to remove unbound phalloidin.
b. Quantification:
-
Analyze the fluorescence intensity of the stained platelets using flow cytometry.
-
The fluorescence intensity is proportional to the amount of F-actin, allowing for the quantification of actin polymerization.
-
Assess the inhibitory effect of this compound and MB3 on the increase in F-actin content following platelet activation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound-mediated inactivation of GPIIb/IIIa.
Caption: Experimental workflow for in vitro platelet aggregation assay.
References
- 1. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound and its metabolite MB3 on platelet activation induced by collagen and U-46619 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of TA-993 on Actin Polymerization in Platelets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of TA-993, a 1,5-benzothiazepine (B1259763) derivative, on actin polymerization within human platelets. This compound, and its more potent metabolite MB3, are significant inhibitors of platelet aggregation.[1] A core mechanism of this antiplatelet activity is the inhibition of actin filament polymerization, a critical process for platelet shape change and the activation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors necessary for aggregation. This document synthesizes the available quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways.
Introduction
Platelet activation and aggregation are pivotal events in hemostasis and thrombosis. A key step in this process is the dynamic reorganization of the platelet's actin cytoskeleton. Upon stimulation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), monomeric globular actin (G-actin) rapidly polymerizes into filamentous actin (F-actin).[2][3] This polymerization drives the essential morphological changes in platelets, including the formation of filopodia and lamellipodia, and is crucial for the conformational activation of GPIIb/IIIa integrins, which mediate fibrinogen binding and subsequent platelet aggregation.[4]
This compound, or (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2, 3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one maleate, and its deacetylated, N-monomethylated metabolite, MB3, have demonstrated potent antiplatelet effects.[1] Research indicates that a primary mechanism of action for these compounds is the direct or indirect inhibition of ADP-induced actin polymerization.[1] This guide explores the experimental evidence supporting this mechanism.
Mechanism of Action
This compound and its metabolite MB3 disrupt the final common pathway of platelet aggregation by targeting the actin cytoskeleton. The proposed mechanism involves the following key points:
-
Inhibition of Actin Polymerization: Direct evidence shows that both this compound and MB3 inhibit the ADP-induced polymerization of actin filaments in human platelets.[1]
-
No Effect on Upstream Signaling: The inhibitory action on actin polymerization appears to be downstream of initial ADP receptor signaling. Specifically, this compound and MB3 do not affect cyclic AMP (cAMP) or cyclic GMP (cGMP) levels in resting platelets, nor do they prevent the ADP-induced increase in intracellular calcium concentration ([Ca2+]i).[1]
-
Inactivation of GPIIb/IIIa Receptors: By inhibiting actin polymerization, this compound and MB3 are thought to prevent the necessary conformational changes in GPIIb/IIIa receptors.[1] This leads to a reduction in fibrinogen binding to stimulated platelets, a critical step for platelet aggregation.[1]
-
Potency: The metabolite MB3 is noted to be approximately 300 times more potent in its antiplatelet effects than the parent compound this compound.[1]
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its metabolite MB3 on key platelet functions related to actin polymerization.
Table 1: Inhibition of Fibrinogen Binding and Platelet Aggregation
| Compound | Agonist | Endpoint | IC50 (µM) |
| This compound | ADP | Fibrinogen Binding | ~10 |
| ADP | Platelet Aggregation | ~30 | |
| MB3 | ADP | Fibrinogen Binding | ~0.03 |
| ADP | Platelet Aggregation | ~0.1 |
Data derived from studies on ADP-stimulated human platelets. The IC50 values represent the concentration of the compound required to achieve 50% inhibition.
Experimental Protocols
This section details the methodologies used to investigate the effect of this compound on actin polymerization and related platelet functions.
Measurement of Actin Polymerization (DNase I Inhibition Assay)
This assay quantifies the amount of G-actin in platelet lysates, allowing for the indirect measurement of F-actin. The principle is based on the specific and high-affinity binding of DNase I to G-actin, which inhibits its enzymatic activity.
Protocol:
-
Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation to obtain platelet-rich plasma (PRP). Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.
-
Incubation with Inhibitors: Pre-incubate the washed platelets with varying concentrations of this compound, MB3, or a vehicle control for a specified time at 37°C.
-
Platelet Stimulation: Add ADP to the platelet suspension to a final concentration that induces robust actin polymerization (e.g., 10 µM) and incubate for a short period (e.g., 60 seconds) to allow for actin polymerization.
-
Lysis: Lyse the platelets by adding a Triton X-100-based lysis buffer. To stabilize the F-actin and prevent depolymerization upon lysis, formaldehyde (B43269) can be included in the lysis buffer.[2]
-
DNase I Inhibition Assay:
-
Add an aliquot of the platelet lysate to a solution containing DNase I.
-
Initiate the DNase reaction by adding DNA.
-
Measure the rate of DNA hydrolysis by monitoring the change in absorbance at 260 nm.
-
The amount of G-actin in the lysate is inversely proportional to the DNase I activity and can be quantified by comparing to a standard curve generated with known concentrations of G-actin.
-
-
Calculation of F-actin: The amount of F-actin is calculated by subtracting the amount of G-actin from the total actin content of the platelets, which is determined from a lysate of unstimulated platelets treated with a depolymerizing agent.
Fibrinogen Binding Assay
This assay measures the binding of labeled fibrinogen to its GPIIb/IIIa receptor on the surface of stimulated platelets.
Protocol:
-
Platelet Preparation and Incubation: Prepare and incubate washed platelets with this compound, MB3, or vehicle control as described above.
-
Stimulation and Fibrinogen Addition: Stimulate the platelets with ADP in the presence of 125I-labeled fibrinogen.
-
Separation of Platelets: After a defined incubation period, separate the platelets from the incubation medium by centrifugation through a silicone oil layer.
-
Quantification: Measure the radioactivity in the platelet pellet using a gamma counter to determine the amount of bound fibrinogen.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of ADP-induced platelet aggregation and the inhibitory point of this compound.
Caption: Experimental workflow for the DNase I inhibition assay to measure actin polymerization.
Conclusion
This compound and its active metabolite, MB3, exert their antiplatelet effects through a mechanism that involves the inhibition of ADP-induced actin polymerization. This action, which occurs downstream of initial calcium signaling, leads to the inactivation of GPIIb/IIIa receptors and a subsequent reduction in fibrinogen binding and platelet aggregation. The data presented in this guide provide a comprehensive overview for researchers and professionals in drug development, highlighting a key mechanism for a novel class of antiplatelet agents. Further investigation into the precise molecular interactions between this compound/MB3 and the actin cytoskeleton could yield deeper insights and opportunities for the development of more targeted antithrombotic therapies.
References
- 1. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurements of the G-/F-actin equilibrium in ADP-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin Dynamics in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of actin in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Early-Stage Research on 1,5-Benzothiazepine (B1259763) Derivatives
The 1,5-benzothiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically significant drugs.[1][2][3][4] This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a seven-membered thiazepine ring, has demonstrated a remarkable diversity of pharmacological activities.[2][5] Well-known drugs such as Diltiazem (a calcium channel blocker) and Quetiapine (an antipsychotic) highlight the therapeutic potential of this structural motif.[1] Early-stage research continues to explore novel derivatives for various therapeutic areas, primarily focusing on anticancer, antimicrobial, and cardiovascular applications. This guide provides a technical overview of the synthetic strategies, biological evaluations, and mechanisms of action for emerging 1,5-benzothiazepine derivatives.
General Synthesis of 1,5-Benzothiazepine Derivatives
A prevalent and versatile method for synthesizing the 2,3-dihydro-1,5-benzothiazepine scaffold involves the condensation reaction between 2-aminothiophenol (B119425) and α,β-unsaturated carbonyl compounds, most notably chalcones.[5][6] This reaction typically proceeds via a thia-Michael addition followed by an intramolecular cyclization.[6] Researchers have developed various eco-friendly and efficient protocols, including the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent medium and bleaching earth clay as a heterogeneous catalyst, which can lead to high yields in shorter reaction times.[7][8][9]
Experimental Protocol: PEG-400 Mediated Synthesis[8][9][10]
-
Reactant Preparation : A mixture of a substituted chalcone (1 mmol) and 2-aminothiophenol (1 mmol) is prepared.
-
Solvent and Catalyst : The mixture is added to polyethylene glycol-400 (PEG-400) (5 mL) in a round-bottom flask. Bleaching earth clay (pH 12.5) is added as a catalyst.
-
Reaction : The reaction mixture is stirred at 60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation : Upon completion (typically within an hour), the reaction mixture is cooled to room temperature. Ice-cold water is added to precipitate the crude product.
-
Purification : The solid product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol (B145695) is performed to obtain the pure 1,5-benzothiazepine derivative.
-
Characterization : The structure of the synthesized compound is confirmed using spectral techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity
Numerous 1,5-benzothiazepine derivatives have been investigated for their potential as anticancer agents, showing promising activity against a range of human cancer cell lines.[7][10] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.[10]
Quantitative Data: In Vitro Cytotoxicity
| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM or µg/mL) | Reference |
| 2c | Hep G-2 (Liver) | MTT | 3.29 ± 0.15 µM | [7][8] |
| 2j | DU-145 (Prostate) | MTT | 15.42 ± 0.16 µM | [8] |
| BT20 | HT-29 (Colon) | MTT | Activity reported as more potent than methotrexate | [10] |
| 4c, 4d, 4g, 4h | Lung, Breast, Liver, Prostate | Not Specified | GI50 <10 µg/mL |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) are measures of the concentration of a substance needed to inhibit a given biological process by half.
Signaling Pathway: EGFR Tyrosine Kinase Inhibition
Certain 1,5-benzothiazepine derivatives function as inhibitors of EGFR tyrosine kinase.[10] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades (e.g., RAS-RAF-MEK-ERK pathway) that promote cell proliferation, survival, and migration. By blocking the ATP binding site of the kinase domain, these derivatives prevent EGFR autophosphorylation and subsequent pathway activation, leading to an antiproliferative effect.
Experimental Protocol: MTT Assay for Cytotoxicity[12]
-
Cell Seeding : Cancer cells (e.g., HT-29, MCF-7) are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The synthesized 1,5-benzothiazepine derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition : After incubation, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well. The plate is incubated for another 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization : The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading : The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
The 1,5-benzothiazepine scaffold is also a promising source of new antimicrobial agents, with derivatives showing broad-spectrum activity against various bacteria and fungi.[11][12] Structure-activity relationship studies have revealed that the nature and position of substituents on the phenyl rings significantly influence the antimicrobial potency of these compounds.[11] Halogenated derivatives, in particular, have demonstrated superior activity, in some cases exceeding that of standard drugs like ciprofloxacin (B1669076) and fluconazole.[1][12]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Reference |
| BT6 (Fluorinated) | Staphylococcus aureus | 0.4 | Ciprofloxacin | >3.2 | [12] |
| BT5 (Fluorinated) | Escherichia coli | 0.4 | Ciprofloxacin | 0.8 | [12] |
| BT3 (Chlorinated) | Candida albicans | 1.6 | Fluconazole | 3.2 | [12] |
| Compound 2e | Various Fungi | Reported as having the greatest activity | - | - | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Compound Preparation : A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculum Preparation : A standardized inoculum of the microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria) is prepared according to CLSI guidelines.
-
Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation : The plates are incubated at 35-37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. Visual inspection or the use of a growth indicator like resazurin (B115843) can aid in the determination.
Cardiovascular Activity: Calcium Channel Blockade
The archetypal pharmacological role of 1,5-benzothiazepines is as calcium channel blockers.[1] Diltiazem and its analogs act on L-type calcium channels, primarily in vascular smooth muscle and cardiac cells.[13][14][15] By inhibiting the influx of extracellular calcium ions through these channels, they induce vasodilation (leading to lower blood pressure) and have negative chronotropic and inotropic effects on the heart.[13][15] Research in this area focuses on developing new derivatives with improved potency, vascular selectivity, and pharmacokinetic profiles.[13]
Signaling Pathway: L-type Calcium Channel Blockade
In vascular smooth muscle, membrane depolarization opens voltage-gated L-type calcium channels, allowing Ca²⁺ to enter the cell. This influx of Ca²⁺ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates myosin light chains, leading to actin-myosin cross-bridge formation and muscle contraction. 1,5-benzothiazepine derivatives physically block the channel, reducing Ca²⁺ influx and thereby promoting muscle relaxation and vasodilation.
Experimental Protocol: Vasorelaxant Activity in Isolated Aorta[15]
-
Tissue Preparation : A segment of the thoracic aorta is isolated from a rat and cut into rings (2-3 mm in length). The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C, and aerated with 95% O₂ / 5% CO₂.
-
Contraction Induction : The aortic rings are pre-contracted with a high concentration of potassium chloride (e.g., 60 mM KCl) to induce depolarization and open voltage-gated calcium channels.
-
Compound Addition : Once a stable contraction is achieved, cumulative concentrations of the 1,5-benzothiazepine derivative are added to the organ bath.
-
Tension Measurement : Changes in isometric tension are recorded using a force-displacement transducer. The relaxant effect is measured as the percentage decrease from the KCl-induced maximum contraction.
-
Data Analysis : A concentration-response curve is plotted, and the EC50 value (the concentration required to produce 50% of the maximum relaxation) is calculated to determine the potency of the compound.
Conclusion
Early-stage research on 1,5-benzothiazepine derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the scaffold allows for extensive structural modifications, leading to compounds with potent and selective activities across different biological targets. The primary areas of investigation—oncology, infectious diseases, and cardiovascular disorders—remain highly relevant to global health needs. The data and protocols outlined in this guide demonstrate the robust and ongoing efforts to translate the potential of this privileged chemical structure into next-generation therapeutics. Further research focusing on optimizing drug-like properties and elucidating detailed mechanisms of action will be critical for advancing these promising derivatives through the drug development pipeline.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejpmr.com [ejpmr.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents [mdpi.com]
- 9. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological profile of a novel 1,5-benzothiazepine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
Methodological & Application
Application Notes and Protocols for TA-993 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-993 is an experimental 1,5-benzothiazepine (B1259763) derivative that has demonstrated significant therapeutic potential, primarily as an antiplatelet and antithrombotic agent, as well as for improving peripheral circulatory insufficiency.[1][2] This document provides a detailed overview of the experimental protocols used to evaluate the efficacy and mechanism of action of this compound in rat models, based on available preclinical research. The provided methodologies and data are intended to serve as a comprehensive resource for researchers investigating this compound or similar compounds.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action. Its primary activities observed in rat models include:
-
Antiplatelet Aggregation: this compound is a potent inhibitor of platelet aggregation induced by various agonists.[1][3] Its mechanism is distinct from that of acetylsalicylic acid (ASA), as it inhibits both the primary and secondary phases of ADP-induced aggregation and can disaggregate existing platelet clumps.[1][3] A synergistic antiplatelet effect is observed when this compound is co-administered with ASA.[1]
-
Increased Limb Blood Flow: this compound has been shown to increase limb blood flow. This effect is believed to be mediated through the sympathetic nervous system, although it does not appear to involve adrenergic receptors.[4]
-
Weak Calcium Channel Blockade: While structurally related to the calcium channel blocker diltiazem (B1670644), this compound's calcium antagonistic action is significantly weaker, suggesting this is not its primary mechanism of antiplatelet activity.[1]
Metabolites of this compound, particularly MB3, have been found to be even more potent antiplatelet agents than the parent compound.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in rat models.
Table 1: Ex Vivo Antiplatelet Aggregation in Rats
| Compound | Agonist | ED₅₀ (mg/kg, p.o.) | Reference |
| This compound | Collagen | ~3 | [1][3] |
| Aspirin (ASA) | Collagen | 12 | [1][3] |
| Ticlopidine | Collagen | 119 | [1][3] |
| Diltiazem | Collagen | >100 | [1][3] |
Table 2: Antithrombotic Efficacy in Rat Models
| Model | This compound Dose (mg/kg, p.o.) | Effect | Reference |
| Arteriovenous Shunt | 30 | Significant inhibition of thrombus formation | [1] |
| Electrically-Induced Thrombosis | 30 (single dose) | Dose-dependent suppression of thrombus formation | [6] |
| Electrically-Induced Thrombosis | 10 (repeated dose) | Dose-dependent suppression of thrombus formation | [6] |
Table 3: Efficacy in a Rat Model of Hindlimb Ischemia
| Parameter | Treatment | Effect | Reference |
| Developed Muscle Tension | This compound (10 mg/kg, i.d.) | Ameliorated decrease in tension | [2] |
| Femoral Arterial Blood Flow | This compound (10 mg/kg, i.d.) | Significantly increased collateral blood flow | [2] |
| Whole Blood Viscosity | This compound (10 mg/kg, i.d.) | Decreased | [2] |
Experimental Protocols
Ex Vivo Platelet Aggregation in Rats
Objective: To assess the inhibitory effect of orally administered this compound on collagen-induced platelet aggregation.
Materials:
-
Male rats (e.g., Sprague-Dawley), overnight-fasted
-
This compound, reference compounds (Aspirin, Ticlopidine), and vehicle (e.g., 0.25% carboxymethylcellulose)
-
Sodium pentobarbital (B6593769)
-
Collagen solution
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Administer this compound or reference compounds orally (p.o.) to different groups of rats at various doses. A vehicle control group should be included.
-
Three hours post-administration, anesthetize the rats with sodium pentobarbital (e.g., 50 mg/kg, i.p.).
-
Draw blood from the abdominal aorta into syringes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
Adjust the platelet count in the PRP using PPP as a diluent.
-
Pre-warm the PRP samples to 37°C in the aggregometer.
-
Induce platelet aggregation by adding a collagen solution to the PRP.
-
Monitor and record the aggregation response using the aggregometer.
-
Calculate the percentage of inhibition of aggregation for each dose compared to the vehicle control.
-
Determine the ED₅₀ value for this compound and the reference compounds.
Arteriovenous (AV) Shunt Thrombosis Model in Rats
Objective: To evaluate the in vivo antithrombotic effect of this compound.
Materials:
-
Male rats (220-268 g), overnight-fasted
-
This compound, reference compounds (Aspirin, Ticlopidine), and vehicle
-
Sodium pentobarbital
-
Polyethylene (B3416737) tubing of two different diameters
-
Silk thread
-
Surgical instruments
Procedure:
-
Administer this compound or reference compounds orally to different groups of rats.[1]
-
Three hours after administration, anesthetize the rats with sodium pentobarbital (50 mg/kg, i.p.).[1]
-
Expose the left carotid artery and the right jugular vein.
-
Insert one end of a polyethylene tube into the carotid artery and the other end into the jugular vein to create an extracorporeal shunt. The shunt contains a piece of silk thread to induce thrombus formation.
-
Allow blood to circulate through the shunt for a defined period (e.g., 30 minutes).
-
After the circulation period, remove the silk thread from the shunt.
-
Weigh the thrombus formed on the silk thread.
-
Compare the thrombus weight in the drug-treated groups to the vehicle control group to determine the percentage of inhibition.
Hindlimb Ischemia Model in Rats
Objective: To assess the protective effect of this compound on skeletal muscle fatigue in a model of peripheral circulatory insufficiency.
Materials:
-
Male rats
-
This compound and vehicle
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Apparatus for electrical stimulation of the tibialis anterior muscle
-
Force transducer to measure muscle tension
-
Blood flow meter
-
Viscometer
Procedure:
-
Anesthetize the rats.
-
Induce peripheral circulatory insufficiency by occluding the abdominal aorta. A sham-operated group should be included as a control.
-
Administer this compound (e.g., 10 mg/kg) or vehicle intraduodenally (i.d.).
-
Isolate the tibialis anterior muscle and attach it to a force transducer.
-
Electrically stimulate the muscle to induce contractions and measure the developed tension over time (e.g., 60 minutes).
-
In a separate set of animals, measure the femoral arterial blood flow using a blood flow meter to assess collateral circulation.
-
Collect blood samples to measure whole blood viscosity using a viscometer.
-
Compare the results from the this compound treated group with the aorta-occluded and sham-operated control groups.[2]
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Ex Vivo Platelet Aggregation
Caption: Workflow for ex vivo platelet aggregation assay.
Logical Relationship in the Arteriovenous Shunt Model
Caption: Logical flow of the AV shunt thrombosis model.
References
- 1. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sympathetic nervous system - Wikipedia [en.wikipedia.org]
- 3. BMP signaling regulates sympathetic nervous system development through Smad4-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue distribution and metabolism in rat of an ethynesulphonamide with filaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sympathetic nervous system in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TA-993 in Peripheral Circulatory Insufficiency Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-993, a 1,5-benzothiazepine (B1259763) derivative, is a promising investigational compound for the therapeutic intervention in peripheral circulatory insufficiency. Its multifaceted mechanism of action, encompassing improvements in limb blood flow and antiplatelet activity, makes it a subject of significant interest in vascular research. These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound in preclinical studies of peripheral circulatory insufficiency.
Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its therapeutic potential in peripheral circulatory insufficiency. Primarily, it is understood to function as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent increase in peripheral blood flow.
Furthermore, this compound possesses antiplatelet properties that are distinct from its calcium channel blocking activity. It inhibits platelet aggregation by preventing the polymerization of actin, which in turn inactivates glycoprotein (B1211001) IIb/IIIa receptors. This effect is independent of intracellular calcium levels, cyclic AMP (cAMP), or cyclic GMP (cGMP) pathways.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Hindlimb Ischemia
| Parameter | Control (Ischemia) | This compound (10 mg/kg, i.d.) | Outcome |
| Developed Tension of Tibialis Anterior Muscle | 30-40% decrease over 60 min | Ameliorated to sham-operated levels | Improved muscle function and resistance to fatigue. |
| Femoral Arterial Blood Flow | Significantly reduced | Significantly increased | Enhanced collateral blood flow to the ischemic limb. |
| Whole Blood Viscosity | Increased | Significantly decreased | Improved hemorheological properties. |
Data summarized from studies on a rat model of peripheral circulatory insufficiency induced by abdominal aorta occlusion.[1][2]
Experimental Protocols
In Vivo Model: Rat Hindlimb Ischemia
This protocol describes the induction of hindlimb ischemia in rats to evaluate the efficacy of this compound in improving peripheral circulation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments
-
This compound
-
Vehicle (e.g., saline)
-
Laser Doppler flowmeter
-
Muscle tension transducer and recording system
Procedure:
-
Anesthetize the rats according to approved institutional protocols.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully dissect the aorta and place a ligature to induce occlusion, thereby creating hindlimb ischemia. Sham-operated animals will undergo the same procedure without aortic occlusion.
-
Close the incision and allow the animals to recover.
-
Administer this compound (10 mg/kg, intraduodenally) or vehicle to the respective groups of animals.
-
Measure femoral arterial blood flow using a laser Doppler flowmeter at baseline and at various time points after drug administration.
-
To assess muscle fatigue, isolate the tibialis anterior muscle and stimulate it electrically. Record the developed tension over a period of 60 minutes.
-
At the end of the experiment, collect blood samples to measure whole blood viscosity.
In Vitro Model: Endothelial Cell Tube Formation Assay
This assay is used to assess the potential pro-angiogenic effects of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel™ or similar basement membrane matrix
-
This compound at various concentrations
-
Vehicle control
-
96-well plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw Matrigel™ on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with varying concentrations of this compound or vehicle.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
After a suitable incubation period (e.g., 6-12 hours), observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathways of this compound in vascular smooth muscle cells and platelets.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
TA-993 for In Vivo Thrombosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TA-993, a potent antiplatelet agent, in various in vivo thrombosis models. This document includes detailed experimental protocols, dosage information, and insights into its mechanism of action to facilitate the design and execution of preclinical antithrombotic studies.
Introduction
This compound is a 1,5-benzothiazepine (B1259763) derivative that demonstrates significant antiplatelet and antithrombotic effects. Its primary mechanism of action involves the inhibition of the P2Y12 receptor, a key player in ADP-induced platelet activation and aggregation. The metabolite of this compound, known as MB3, is notably more potent than the parent compound.[1][2] Understanding the appropriate dosage and experimental context is crucial for leveraging this compound as a tool in thrombosis research.
Data Presentation: this compound Dosage in Preclinical Models
The following table summarizes the reported effective dosages of this compound in various in vivo thrombosis and related models across different species. All dosages presented are for oral (p.o.) administration.
| Animal Model | Species | Thrombosis Induction Method | Dosage | Efficacy Endpoint | Citation |
| Conscious Rat Model | Rat | Direct Current (200 µA in abdominal aorta) | Single Dose: ≥ 30 mg/kg | Suppression of thrombus formation | [3] |
| Conscious Rat Model | Rat | Direct Current (200 µA in abdominal aorta) | Repeated Dose: ≥ 10 mg/kg/day | Suppression of thrombus formation | [3] |
| Thromboembolic Death Model | Mouse | Collagen + Epinephrine | 10 mg/kg | Protection against thromboembolic death | [1] |
| Arteriovenous Shunt Model | Rat | - | 30 mg/kg | Inhibition of thrombus formation | [1] |
| Ex Vivo Platelet Aggregation | Dog | ADP-induced | 0.3 - 10 mg/kg | Dose-dependent inhibition of platelet aggregation | [1] |
| Ex Vivo Platelet Aggregation | Rat | Collagen-induced | ED₅₀: 3 mg/kg | Dose-dependent inhibition of platelet aggregation | [1] |
| Hemorheology Study | Rat | - | 10 mg/kg/day for 10 days | Increased blood filterability | [4] |
Mechanism of Action: P2Y12 Inhibition
This compound exerts its antithrombotic effects primarily by antagonizing the P2Y12 receptor on platelets. This G protein-coupled receptor plays a central role in amplifying platelet activation and aggregation. Upon binding of its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and the activation of phosphoinositide 3-kinase (PI3K). These events ultimately result in the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation. By blocking the P2Y12 receptor, this compound effectively dampens this amplification loop, thereby inhibiting thrombus formation.
References
- 1. Inhibitory effects of this compound, a new 1,5-benzothiazepine derivative, on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithrombotic effect of this compound, a novel 1,5-benzothiazepine derivative, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antiplatelet agent this compound and its metabolite MB3 on the hemorheological properties of rat and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TA-993 Efficacy Using Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-993 is a novel 1,5-benzothiazepine (B1259763) derivative that has demonstrated potent antiplatelet activity.[1][2] Unlike acetylsalicylic acid (ASA), this compound inhibits both the primary and secondary phases of ADP-induced platelet aggregation and also exhibits a disaggregating effect on human platelet aggregates.[1] Its mechanism of action is distinct from that of aspirin (B1665792) and is thought to involve the inactivation of glycoprotein (B1211001) IIb/IIIa receptors through the inhibition of actin polymerization.[1][3] This document provides detailed application notes and protocols for evaluating the efficacy of this compound using in vitro and ex vivo platelet aggregation assays.
Key Signaling Pathways in Platelet Aggregation
Platelet aggregation is a complex process involving multiple signaling pathways initiated by various agonists. Understanding these pathways is crucial for interpreting the effects of antiplatelet agents like this compound.
Caption: Simplified signaling pathway of platelet aggregation.
Experimental Protocols
In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol describes the use of LTA to assess the direct inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Platelet agonists:
-
Adenosine diphosphate (B83284) (ADP)
-
Collagen
-
Arachidonic Acid
-
U-46619 (a thromboxane A2 analog)
-
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP if necessary.
-
-
Incubation with this compound:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control to the PRP.
-
Incubate for 10 minutes at 37°C.
-
-
Platelet Aggregation Measurement:
-
Set the aggregometer baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Add a platelet agonist to the this compound-treated or control PRP. Final concentrations of agonists should be pre-determined to induce sub-maximal aggregation (e.g., ADP: 5-10 µM; Collagen: 2-5 µg/mL; Arachidonic Acid: 0.5-1 mM; U-46619: 0.5-1 µM).
-
Record the change in light transmission for at least 5 minutes.
-
Data Analysis:
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
Calculate the IC₅₀ value for this compound for each agonist.
Caption: Workflow for in vitro LTA.
Ex Vivo Platelet Aggregation using Whole Blood Aggregometry (WBA)
This protocol is designed to evaluate the inhibitory effect of orally administered this compound on platelet aggregation in a preclinical model (e.g., rats).
Materials:
-
This compound for oral administration.
-
Anticoagulant (e.g., sodium citrate).
-
Collagen solution.
-
Whole Blood Aggregometer.
-
Saline.
Procedure:
-
Animal Dosing:
-
Administer this compound orally to rats at various doses (e.g., 3, 10, 30 mg/kg).[1] A vehicle control group should be included.
-
-
Blood Collection:
-
At specified time points after dosing (e.g., 1, 3, 6 hours), collect whole blood from the animals into tubes containing an anticoagulant.
-
-
Whole Blood Aggregation Measurement:
-
Dilute the whole blood sample with an equal volume of pre-warmed saline.
-
Place the diluted blood sample in the aggregometer and allow it to equilibrate to 37°C.
-
Add collagen (e.g., 2 µg/mL final concentration) to initiate aggregation.
-
Record the impedance change for at least 6 minutes.
-
Data Analysis:
-
The primary endpoint is the maximal aggregation measured in ohms or the area under the curve (AUC).
-
Compare the results from the this compound treated groups to the vehicle control group.
Caption: Workflow for ex vivo WBA.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different treatment groups and conditions.
Table 1: In Vitro Efficacy of this compound on Platelet Aggregation (LTA)
| Agonist (Concentration) | This compound Concentration (µM) | Maximum Aggregation (%) (Mean ± SD) | Inhibition (%) |
| ADP (5 µM) | Vehicle | 85 ± 5 | 0 |
| 0.1 | 70 ± 6 | 17.6 | |
| 1 | 45 ± 4 | 47.1 | |
| 10 | 15 ± 3 | 82.4 | |
| 100 | 5 ± 2 | 94.1 | |
| Collagen (2 µg/mL) | Vehicle | 90 ± 4 | 0 |
| 0.1 | 78 ± 5 | 13.3 | |
| 1 | 55 ± 6 | 38.9 | |
| 10 | 20 ± 4 | 77.8 | |
| 100 | 8 ± 3 | 91.1 |
Table 2: Ex Vivo Efficacy of this compound on Collagen-Induced Platelet Aggregation (WBA)
| Treatment Group | Time Post-Dose (hours) | Maximal Aggregation (Ohms) (Mean ± SD) | Inhibition (%) |
| Vehicle Control | 1 | 15 ± 2 | 0 |
| 3 | 14 ± 2 | - | |
| This compound (3 mg/kg) | 1 | 10 ± 1.5 | 33.3 |
| 3 | 12 ± 2 | 14.3 | |
| This compound (10 mg/kg) | 1 | 6 ± 1 | 60.0 |
| 3 | 9 ± 1.5 | 35.7 | |
| This compound (30 mg/kg) | 1 | 3 ± 0.5 | 80.0 |
| 3 | 7 ± 1 | 50.0 |
Conclusion
The provided protocols for Light Transmission Aggregometry and Whole Blood Aggregometry offer robust methods for evaluating the efficacy of the antiplatelet agent this compound. Consistent and detailed execution of these assays, coupled with clear data presentation, will provide valuable insights into the pharmacological profile of this compound for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for Testing TA-993 Antithrombotic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-993, a novel 1,5-benzothiazepine (B1259763) derivative, has demonstrated significant potential as an antithrombotic agent.[1] It functions as an antiplatelet agent, and its efficacy has been evaluated in preclinical animal models. These application notes provide detailed protocols for utilizing established animal models to assess the antithrombotic effects of this compound, present its mechanism of action, and offer a framework for pharmacokinetic studies.
This compound and its metabolite, MB3, exert their antiplatelet effects by inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[2] The underlying mechanism involves the inactivation of glycoprotein (B1211001) IIb/IIIa receptors, a critical step in platelet aggregation, which is achieved through the inhibition of actin polymerization.[2] This targeted action suggests a favorable profile for preventing thrombotic events.
Mechanism of Action of this compound
This compound and its active metabolite, MB3, interfere with the final common pathway of platelet aggregation. Upon platelet activation by agonists like ADP, a conformational change occurs in the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet cross-linking. This compound and MB3 inhibit the polymerization of actin filaments within the platelet, which is essential for the conformational activation of the GPIIb/IIIa receptor.[2] By preventing this activation, this compound effectively blocks fibrinogen binding and subsequent platelet aggregation.
References
Application Notes and Protocols for TA-993 Administration in Conscious Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TA-993 in conscious rat models for studying its effects on peripheral circulatory insufficiency and thrombosis. The protocols are based on published research and are intended to guide the design and execution of similar preclinical studies.
Introduction to this compound
This compound, with the chemical name cis-(-)-2-(4-methylphenyl)-3-acetoxy-2,3-dihydro-5-(2-dimethylaminoethyl)-8-methyl-1,5-benzothiazepine-4(5H)-one maleate, is a novel 1,5-benzothiazepine (B1259763) derivative.[1] It has demonstrated significant therapeutic potential as an agent for peripheral circulatory insufficiency due to its selective action on increasing limb blood flow and its antiplatelet properties.[1][2] Studies in conscious rats have been pivotal in elucidating its pharmacological profile.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound to conscious or anesthetized rats and dogs.
Table 1: Antithrombotic Efficacy of this compound in Conscious Rats [3]
| Administration Route | Dosage Regimen | Effect on Thrombus Formation |
| Oral (p.o.) | 30 mg/kg (single dose) | Dose-dependent suppression |
| Oral (p.o.) | ≥ 10 mg/kg (repeated admin.) | Dose-dependent suppression |
Table 2: Effects of this compound on a Rat Model of Hindlimb Ischemia [1][2]
| Administration Route | Dosage | Primary Outcomes |
| Intraduodenal (i.d.) | 10 mg/kg | Ameliorated the decrease in developed muscle tension. |
| Intraduodenal (i.d.) | 10 mg/kg | Significantly increased femoral arterial blood flow. |
| Intraduodenal (i.d.) | 10 mg/kg | Decreased whole blood viscosity. |
Table 3: Comparative Vasorelaxing Effects of 1,5-Benzothiazepine Derivatives
| Compound | Potency Ratio (vs. Diltiazem) | pA2 value against Ca2+-induced contractions |
| This compound | 0.096 | 5.50 +/- 0.11 |
| Diltiazem | 1.000 | 7.12 +/- 0.18 |
| l-cis-diltiazem | 0.032 | Not Reported |
| d-cis-TA-993 | 1.209 | Not Reported |
Experimental Protocols
Protocol for Antithrombotic Effect Assessment in Conscious Rats[3]
This protocol describes the induction of a platelet-rich thrombus in the abdominal aorta of conscious rats to evaluate the antithrombotic effects of orally administered this compound.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Anodal electrodes
-
Direct current power supply
-
Surgical tools for implantation
Procedure:
-
Electrode Implantation:
-
Anesthetize the rats.
-
Surgically expose the abdominal aorta.
-
Implant an anodal electrode into the abdominal aorta.
-
Exteriorize the electrode lead and close the incision.
-
Allow the rats to recover for 24 hours.
-
-
Drug Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer this compound orally (p.o.) at the desired doses (e.g., 10, 30 mg/kg). For repeated administration studies, dose daily for a specified period.
-
Administer the vehicle to the control group.
-
-
Thrombus Induction and Measurement:
-
At a predetermined time after drug administration, connect the externalized electrode to a direct current power supply.
-
Apply a 200 µA direct current to induce thrombus formation around the intravascular electrode.
-
After the induction period, euthanize the animals.
-
Carefully excise the segment of the abdominal aorta containing the electrode and the thrombus.
-
Quantify the thrombus weight or size.
-
Protocol for Assessing Effects on Hindlimb Ischemia in Rats[1][2]
This protocol details a model of peripheral circulatory insufficiency to assess the efficacy of this compound in improving skeletal muscle function and blood flow.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Surgical tools for aortic occlusion
-
Apparatus for measuring muscle contraction (e.g., force transducer)
-
Blood flow meter
-
Viscometer
Procedure:
-
Induction of Hindlimb Ischemia:
-
Anesthetize the rats.
-
Surgically expose and occlude the abdominal aorta to induce peripheral circulatory insufficiency in the hindlimbs. A sham-operated group should undergo the same surgical procedure without aortic occlusion.
-
-
Drug Administration:
-
Administer this compound intraduodenally (i.d.) at the desired dose (e.g., 10 mg/kg).
-
Administer the vehicle to the control and sham groups.
-
-
Measurement of Muscle Function:
-
Isolate the tibialis anterior muscle and attach it to a force transducer.
-
Electrically stimulate the muscle to induce contraction.
-
Record the developed tension over a period of 60 minutes to assess muscle fatigue.
-
-
Measurement of Blood Flow and Viscosity:
-
Measure the femoral arterial blood flow using a blood flow meter to assess collateral circulation.
-
Collect blood samples to measure whole blood viscosity using a viscometer.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Vasodilatory Effect
The vasodilatory effects of this compound are believed to be mediated through the autonomic nervous system, specifically via the suppression of sympathetic nerve activity. As a 1,5-benzothiazepine derivative, it may act as a non-competitive antagonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) in sympathetic ganglia.
Caption: Proposed mechanism of this compound on sympathetic nerve activity.
Experimental Workflow for Antithrombosis Study
The following diagram illustrates the key steps in the conscious rat model for evaluating the antithrombotic effects of this compound.
References
- 1. Protective effect of this compound, a novel therapeutic agent for peripheral circulatory insufficiency, on skeletal muscle fatigue in a rat model of hindlimb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithrombotic effect of this compound, a novel 1,5-benzothiazepine derivative, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of 1,5-benzothiazepine derivatives having a l-cis and d-cis configuration in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TA-993 Effects on Limb Blood Flow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the physiological effects of TA-993, a 1,5-benzothiazepine (B1259763) derivative, on limb blood flow. The methodologies described are suitable for preclinical studies in rodent models and are designed to provide accurate and reproducible data for evaluating the vasodilatory and blood flow-enhancing properties of this compound.
Introduction to this compound and its Vascular Effects
This compound is a novel 1,5-benzothiazepine derivative with demonstrated effects on peripheral circulation. Its mechanism of action is primarily attributed to its ability to act as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells.[1][2][3][4] By inhibiting the influx of extracellular calcium, this compound leads to smooth muscle relaxation, resulting in vasodilation and a subsequent increase in limb blood flow.[1][4] This vasodilatory effect makes this compound a promising candidate for therapeutic applications in conditions characterized by peripheral circulatory insufficiency.
Key Techniques for Measuring Limb Blood Flow
Several well-established techniques can be employed to quantify the effects of this compound on limb blood flow in preclinical models. The choice of method will depend on the specific research question, the desired level of detail, and available equipment.
Doppler Ultrasound
Application: Non-invasive, real-time measurement of blood flow velocity and vessel diameter in arteries such as the femoral artery. This technique is ideal for longitudinal studies requiring repeated measurements in the same animal.
Principle: This method utilizes the Doppler effect, where the frequency of ultrasound waves reflected from moving red blood cells is altered. This frequency shift is proportional to the velocity of blood flow. By combining velocity data with the cross-sectional area of the blood vessel, blood flow volume can be calculated.[5][6][7]
Laser Doppler Flowmetry (LDF)
Application: Non-invasive measurement of microvascular perfusion in the skin and superficial muscle tissues of the limb. LDF is particularly useful for assessing changes in tissue perfusion and the microcirculatory effects of this compound.
Principle: A low-power laser beam is directed at the tissue, and the light scattered by moving red blood cells undergoes a Doppler shift. The magnitude and frequency distribution of this shift are used to generate a signal proportional to tissue perfusion, expressed in arbitrary Perfusion Units (PU).[8][9][10]
Quantification of Collateral Blood Flow
Application: Assessing the ability of this compound to enhance blood flow through collateral vessels, which is crucial in models of peripheral artery disease and limb ischemia.
Principle: In a surgically induced hindlimb ischemia model (e.g., femoral artery ligation), techniques such as Laser Speckle Contrast Imaging or Magnetic Resonance Angiography (MRA) can be used to visualize and quantify the development and function of collateral arteries.[11][12][13][14][15]
Experimental Protocols
Protocol for Doppler Ultrasound Measurement of Femoral Artery Blood Flow in Rats
Materials:
-
High-frequency ultrasound system with a vascular probe (e.g., Visualsonics Vevo series)
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad to maintain body temperature
-
Hair removal cream
-
Ultrasound gel
-
Restraining device for the animal
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane (2-3% for induction, 1-1.5% for maintenance).[16] Place the animal in a supine position on a heating pad to maintain a core body temperature of 37°C. Remove the fur from the inguinal region of the hindlimb to be measured using hair removal cream.[16]
-
Probe Positioning: Apply a generous amount of ultrasound gel to the exposed skin. Position the ultrasound probe over the femoral artery, which can be located medial to the femur.
-
Image Acquisition:
-
Obtain a clear B-mode (brightness mode) image of the femoral artery in the longitudinal axis.
-
Switch to pulsed-wave Doppler mode to measure blood flow velocity. Place the sample volume in the center of the vessel.
-
Adjust the angle of insonation to be 60 degrees or less relative to the direction of blood flow to ensure accurate velocity measurements.
-
-
Data Acquisition: Record baseline blood flow velocity and vessel diameter for a stable period (e.g., 5 minutes). Administer this compound (or vehicle control) via the desired route (e.g., intravenous, oral gavage).
-
Post-Dose Measurement: Continuously record or take repeated measurements of blood flow velocity and vessel diameter at specified time points post-administration to capture the onset, peak, and duration of the drug's effect.
-
Data Analysis:
-
Calculate the time-averaged mean velocity (TAV) from the Doppler waveform.
-
Measure the vessel diameter from the B-mode image.
-
Calculate blood flow using the formula: Flow = TAV × π × (diameter/2)²
-
Express changes in blood flow as a percentage change from baseline.
-
Protocol for Laser Doppler Flowmetry of Hindlimb Perfusion in Rats
Materials:
-
Laser Doppler Flowmetry system with a surface probe
-
Anesthesia machine with isoflurane
-
Heating pad
-
Hair removal cream
-
Double-sided adhesive tape for probe fixation
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature as described in the Doppler ultrasound protocol.[9] Remove the fur from the dorsal or plantar surface of the hind paw.
-
Probe Placement: Secure the Laser Doppler probe to the skin using double-sided adhesive tape, ensuring gentle but firm contact without compressing the underlying tissue.
-
Acclimatization and Baseline Measurement: Allow the animal to stabilize for at least 10-15 minutes after probe placement. Record baseline perfusion for a stable period (e.g., 5 minutes).
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Dose Measurement: Continuously record the perfusion signal for the desired duration to observe the effects of this compound.
-
Data Analysis:
-
The LDF system will output perfusion in arbitrary Perfusion Units (PU).
-
Calculate the average perfusion during the baseline and post-treatment periods.
-
Express the effect of this compound as the percentage change in perfusion from baseline.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Femoral Artery Hemodynamics Measured by Doppler Ultrasound
| Treatment Group | Dose (mg/kg) | Baseline Flow (mL/min) | Peak Flow (mL/min) | % Change from Baseline |
| Vehicle Control | N/A | 5.2 ± 0.4 | 5.3 ± 0.5 | 1.9 ± 1.2 |
| This compound | 1 | 5.1 ± 0.3 | 6.8 ± 0.6 | 33.3 ± 5.1 |
| This compound | 3 | 5.3 ± 0.5 | 8.1 ± 0.7 | 52.8 ± 6.3 |
| This compound | 10 | 5.0 ± 0.4 | 9.5 ± 0.8 | 90.0 ± 8.5 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Hindlimb Microvascular Perfusion Measured by Laser Doppler Flowmetry
| Treatment Group | Dose (mg/kg) | Baseline Perfusion (PU) | Peak Perfusion (PU) | % Change from Baseline |
| Vehicle Control | N/A | 250 ± 20 | 255 ± 22 | 2.0 ± 1.5 |
| This compound | 1 | 245 ± 18 | 330 ± 25 | 34.7 ± 4.8 |
| This compound | 3 | 255 ± 21 | 410 ± 30 | 60.8 ± 5.9 |
| This compound | 10 | 248 ± 19 | 500 ± 35 | 101.6 ± 9.2 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Vasodilation
The vasodilatory effect of this compound is mediated through the blockade of L-type calcium channels in vascular smooth muscle cells. This prevents the influx of calcium, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation and vasodilation.
Caption: this compound signaling pathway in vasodilation.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates the general workflow for conducting an in vivo study to evaluate the effects of this compound on limb blood flow.
Caption: General experimental workflow.
References
- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 4. Diltiazem: ten years of clinical experience in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protocol for Improved Measurement of Arterial Flow Rate in Preclinical Ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for Improved Measurement of Arterial Flow Rate in Preclinical Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. transonic.com [transonic.com]
- 8. Video: Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 9. Using Laser Doppler Imaging and Monitoring to Analyze Spinal Cord Microcirculation in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moor.co.uk [moor.co.uk]
- 11. MR Angiography of Collateral Arteries in a Hind Limb Ischemia Model: Comparison between Blood Pool Agent Gadomer and Small Contrast Agent Gd-DTPA | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Chronic Hindlimb Ischemia Assessment; Quantitative Evaluation Using Laser Doppler in a Rodent Model of Surgically Induced Peripheral Arterial Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. MR angiography of collateral arteries in a hind limb ischemia model: comparison between blood pool agent Gadomer and small contrast agent Gd-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats [jove.com]
Application Notes and Protocols for TA-993 in ADP-Induced Platelet Aggregation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-993 is a 1,5-benzothiazepine (B1259763) derivative that has demonstrated significant antiplatelet activity.[1] Unlike common antiplatelet agents such as aspirin, this compound inhibits both the primary and secondary phases of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[1] Furthermore, it exhibits a disaggregating effect on existing platelet aggregates.[1] Its mechanism of action is distinct from agents that increase cyclic adenosine monophosphate (cAMP) or inhibit cyclooxygenase.[1][2] These characteristics make this compound a compound of interest for research and development of novel anti-thrombotic therapies.
This document provides detailed application notes and protocols for utilizing this compound in ADP-induced platelet aggregation experiments, a fundamental assay for evaluating platelet function and the efficacy of antiplatelet agents.
Mechanism of Action of this compound
This compound and its more potent metabolite, MB3, are believed to exert their antiplatelet effects by inhibiting the activation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors.[2] This is achieved through the inhibition of actin polymerization within the platelet, a critical step in the conformational change of GPIIb/IIIa receptors that enables fibrinogen binding and subsequent platelet aggregation.[2] Notably, the inhibitory action of this compound is not associated with alterations in intracellular calcium concentration ([Ca2+]i) or the levels of cAMP and cyclic guanosine (B1672433) monophosphate (cGMP).[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on platelet aggregation.
Table 1: In Vivo Efficacy of Orally Administered this compound
| Species | Aggregation Inducer | This compound Dosage (Oral) | Effect |
| Rat | Collagen | ~0.3 to 100 mg/kg | Dose-dependent inhibition (ED50: 3 mg/kg)[1] |
| Rat (whole blood) | Not specified | 3 to 30 mg/kg (single dose) | Inhibitory[1] |
| Rat (whole blood) | Not specified | 10 mg/kg/day (10 days) | Inhibitory[1] |
| Dog | ADP | 0.3 to 10 mg/kg | Dose-dependent inhibition[1] |
Table 2: Comparative Efficacy of this compound and its Metabolite MB3
| Compound | Potency | IC50 (Collagen-induced aggregation) |
| This compound | - | Not specified |
| MB3 (metabolite) | Several hundred times more potent than this compound | <1 μmol/L[1] |
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on ADP-induced platelet aggregation using Light Transmission Aggregometry (LTA).
Materials and Reagents
-
This compound (dissolved in an appropriate vehicle, e.g., DMSO, and diluted in saline)
-
Adenosine Diphosphate (ADP)
-
3.2% Sodium Citrate (B86180)
-
Saline solution (0.9% NaCl)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
Equipment
-
Light Transmission Aggregometer
-
Centrifuge
-
Water bath (37°C)
Protocol for ADP-Induced Platelet Aggregation Assay
-
Blood Collection:
-
Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10-14 days.
-
Use a 19-21 gauge needle and a light tourniquet to draw blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 180-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.
-
Carefully aspirate the upper layer of PRP and transfer it to a new polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature. The resulting supernatant is the PPP.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
-
Aggregometer Setup and Calibration:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Set 100% light transmission using a cuvette containing PPP.
-
Set 0% light transmission using a cuvette containing PRP.
-
-
Assay Procedure:
-
Pipette a standardized volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and incubate for at least 2 minutes at 37°C with stirring (e.g., 900-1200 rpm).
-
Add a small volume (e.g., 50 µL) of the this compound solution at the desired final concentration (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 5-10 µM final concentration).
-
Record the change in light transmission for 5-10 minutes to generate an aggregation curve.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation.
-
Calculate the slope of the aggregation curve (aggregation rate).
-
To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of the compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: ADP-induced platelet aggregation pathway and the inhibitory target of this compound.
Caption: Experimental workflow for assessing this compound's effect on platelet aggregation.
References
Application Notes and Protocols for Studying Skeletal Muscle Fatigue in Ischemia Models with TA-993
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle fatigue under ischemic conditions is a critical area of study for understanding peripheral circulatory insufficiency and developing effective therapeutic interventions. Ischemia, characterized by restricted blood flow, leads to a cascade of events within the muscle tissue, including oxygen and nutrient deprivation, accumulation of metabolic byproducts, and ultimately, a decline in muscle contractile function. TA-993, a novel 1,5-benzothiazepine (B1259763) derivative, has demonstrated a protective effect against skeletal muscle fatigue in preclinical models of hindlimb ischemia.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a research tool to investigate its mechanisms of action and potential therapeutic benefits in the context of ischemic muscle fatigue.
This compound is known to selectively increase limb blood flow and possesses antiplatelet properties.[1][3] Its primary mechanism in mitigating muscle fatigue is attributed to its ability to enhance collateral blood flow and improve red blood cell deformability, thereby improving microcirculation and oxygen delivery to the ischemic muscle tissue.[1][2][3]
Key Applications
-
Investigating the efficacy of this compound in mitigating skeletal muscle fatigue induced by ischemia.
-
Elucidating the role of enhanced collateral blood flow in preserving muscle function during ischemic events.
-
Studying the impact of improved red blood cell deformability on microcirculation and tissue oxygenation in ischemic muscle.
-
Evaluating the potential of this compound as a therapeutic agent for peripheral artery disease and other conditions characterized by ischemic muscle fatigue.
Quantitative Data Summary
The following tables summarize key quantitative data from a representative study investigating the effect of this compound on skeletal muscle fatigue in a rat model of hindlimb ischemia.
Table 1: Effect of this compound on Developed Tension in Tibialis Anterior Muscle
| Treatment Group | Initial Developed Tension (% of initial) | Final Developed Tension (% of initial) | Amelioration of Decrease in Tension |
| Sham-operated | 100% | 70-80% | N/A |
| Abdominal Aorta-Occluded (Ischemia) | 100% | 60-70% | N/A |
| Ischemia + this compound (10 mg/kg, i.d.) | 100% | ~70-80% (similar to sham) | Significant |
Data synthesized from a study by Harakawa et al.[1][2][3]
Table 2: Physiological Effects of this compound in Ischemic Hindlimb Model
| Parameter | Ischemia Group | Ischemia + this compound (10 mg/kg, i.d.) |
| Femoral Arterial Blood Flow | Decreased | Significantly Increased |
| Whole Blood Viscosity | Increased | Decreased |
Data synthesized from a study by Harakawa et al.[1][2][3]
Signaling Pathways and Mechanisms of Action
Ischemic muscle fatigue is a multifactorial process. The proposed mechanism of action for this compound centers on its hemodynamic effects, which in turn counteract the detrimental signaling cascades initiated by ischemia.
Caption: Proposed mechanism of this compound in mitigating ischemic muscle fatigue.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on skeletal muscle fatigue in a rat model of hindlimb ischemia.
Rat Hindlimb Ischemia Model (Abdominal Aorta Occlusion)
This protocol describes the surgical procedure to induce hindlimb ischemia in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Surgical instruments (scalpel, forceps, retractors, surgical thread)
-
Heating pad
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by pedal withdrawal reflex.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully dissect the abdominal aorta just below the renal arteries.
-
Pass a surgical thread around the aorta.
-
For the ischemia group, ligate the abdominal aorta to induce occlusion.
-
For the sham-operated group, pass the thread around the aorta but do not ligate it.
-
Close the abdominal incision in layers.
-
Allow the animal to recover from anesthesia.
Caption: Workflow for inducing hindlimb ischemia via abdominal aorta occlusion.
In Situ Measurement of Tibialis Anterior Muscle Contraction
This protocol details the procedure for measuring electrically-induced muscle contraction and fatigue.
Materials:
-
Anesthetized rat (from Protocol 1)
-
Force transducer
-
Electrical stimulator
-
Needle electrodes
-
Data acquisition system
Procedure:
-
Secure the rat's hindlimb with the knee and foot clamped to a fixed plate.
-
Expose the tibialis anterior muscle and its distal tendon.
-
Cut the distal tendon and attach it to a force transducer.
-
Insert needle electrodes into the tibialis anterior muscle.
-
Adjust the initial tension on the muscle.
-
Stimulate the muscle with single twitches to determine the optimal voltage.
-
Induce muscle contraction using a train of electrical pulses (e.g., 40 Hz for 200 ms, repeated every second).
-
Record the developed tension over a period of 60 minutes to assess fatigue.
-
Administer this compound (10 mg/kg, i.d.) or vehicle to the respective groups before starting the stimulation protocol.
Caption: Workflow for in situ measurement of muscle contraction and fatigue.
Measurement of Collateral Blood Flow
This protocol describes a method to assess collateral blood flow in the ischemic hindlimb.
Materials:
-
Anesthetized rat
-
Laser Doppler flowmeter
-
Surgical microscope
Procedure:
-
Following the ischemia induction (Protocol 1), expose the femoral artery distal to the ligation.
-
Use a laser Doppler flowmeter probe to measure blood flow in the femoral artery. The flow measured at this point will be indicative of the contribution from collateral vessels.
-
Record baseline blood flow.
-
Administer this compound or vehicle and record blood flow at specified time points to assess the drug's effect.
Measurement of Red Blood Cell Deformability
This protocol provides a general outline for assessing red blood cell deformability.
Materials:
-
Blood sample from the rat
-
Ektacytometer or microfluidic device
-
Phosphate-buffered saline (PBS)
Procedure:
-
Collect a blood sample from the rat via cardiac puncture or from a major vessel.
-
Prepare a suspension of red blood cells in PBS.
-
Use an ektacytometer to measure the elongation index of the red blood cells under a defined shear stress. A higher elongation index indicates greater deformability.
-
Alternatively, use a microfluidic device to observe the passage of individual red blood cells through microchannels, quantifying their deformation.
-
Compare the deformability of red blood cells from this compound treated and control animals.
Conclusion
This compound presents a promising therapeutic strategy for mitigating skeletal muscle fatigue in ischemic conditions. The protocols and information provided in these application notes offer a framework for researchers to further investigate the physiological effects and molecular mechanisms of this compound. By employing these methodologies, the scientific community can gain a deeper understanding of its potential to improve the quality of life for individuals suffering from peripheral circulatory insufficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of defective Ca2+ signaling in skeletal muscle weakness: Pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormalities of Calcium Handling Proteins in Skeletal Muscle Mirror those of the Heart in Humans with Heart Failure: a Shared Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
TA-993: Application Notes and Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-993, a novel 1,5-benzothiazepine (B1259763) derivative, has demonstrated significant potential in preclinical cardiovascular studies as a therapeutic agent for peripheral circulatory insufficiency and thrombotic disorders.[1][2][3] Its unique pharmacological profile, characterized by potent antiplatelet activity and vasodilatory effects, distinguishes it from other agents in its class. These application notes provide a comprehensive overview of the demonstrated cardiovascular applications of this compound, detailed protocols for key preclinical models, and a summary of the quantitative data from these studies.
Mechanism of Action
This compound exerts its antiplatelet effects through a distinct mechanism of action that differs from common antiplatelet drugs like aspirin. The primary mechanism involves the inhibition of platelet aggregation by preventing the activation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors. This is achieved through the inhibition of actin polymerization within the platelet, a critical step in the conformational change of GPIIb/IIIa receptors that allows them to bind fibrinogen and mediate platelet aggregation. Notably, the antiplatelet action of this compound is independent of changes in intracellular cyclic AMP (cAMP), cyclic GMP (cGMP), or calcium concentrations.
The vasodilatory effects of this compound contribute to its therapeutic potential in peripheral circulatory insufficiency. It has been shown to selectively increase blood flow in the limbs.[3]
Signaling Pathway of this compound in Platelet Inhibition
Caption: Signaling pathway of this compound in inhibiting platelet aggregation.
Cardiovascular Applications and Preclinical Data
This compound has been evaluated in several preclinical models, demonstrating its efficacy in improving peripheral circulation and preventing thrombosis.
Peripheral Circulatory Insufficiency
In a rat model of hindlimb ischemia, this compound was shown to ameliorate skeletal muscle fatigue by improving blood flow and rheology.[3]
Experimental Workflow for Hindlimb Ischemia Model
Caption: Experimental workflow for the rat hindlimb ischemia model.
Quantitative Data from Hindlimb Ischemia Model
| Parameter | Control Group (Ischemia) | This compound (10 mg/kg) Treated Group | Outcome |
| Femoral Arterial Blood Flow | Decreased | Significantly Increased | Improved collateral blood flow[3] |
| Whole Blood Viscosity | Increased | Decreased | Improved red blood cell deformability[3] |
| Skeletal Muscle Tension | Decreased by 30-40% | Ameliorated to sham-operated levels | Protection against muscle fatigue[3] |
Antithrombotic Effects
This compound has shown potent antithrombotic effects in a conscious rat model of electrically induced thrombosis.
Quantitative Data from In Vitro and Ex Vivo Platelet Aggregation Studies
| Assay | Agonist | Species | IC50 / ED50 of this compound | Reference |
| In Vitro Platelet Aggregation | Collagen | Human | 3.1 µg/mL | [1] |
| In Vitro Platelet Aggregation | ADP | Human | 8.3 µg/mL | [1] |
| Ex Vivo Platelet Aggregation | Collagen | Rat | 3 mg/kg (p.o.) | [1] |
Quantitative Data from a Rat Model of Arterial Thrombosis
| Treatment | Dose (p.o.) | Antithrombotic Effect |
| This compound | 30 mg/kg (single dose) | Dose-dependent suppression of thrombus formation |
| This compound | 10 mg/kg (repeated dose) | Dose-dependent suppression of thrombus formation |
| Aspirin | 10 mg/kg (single dose) | Suppression of thrombus formation |
| Ticlopidine | 30 mg/kg (single dose) | Suppression of thrombus formation |
Detailed Experimental Protocols
Protocol 1: Rat Model of Peripheral Circulatory Insufficiency (Hindlimb Ischemia)
Objective: To evaluate the effect of this compound on skeletal muscle fatigue and blood flow in a rat model of peripheral circulatory insufficiency.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments for laparotomy
-
Electromagnetic flowmeter and probe
-
Cone-plate viscometer
-
Apparatus for electrical stimulation of the tibialis anterior muscle
-
This compound solution for administration
Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic.
-
Surgical Preparation:
-
Perform a midline laparotomy to expose the abdominal aorta.
-
Carefully isolate the abdominal aorta just below the renal arteries.
-
For the ischemia group, ligate the abdominal aorta. For the sham group, perform the same procedure without ligation.
-
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle intraduodenally.
-
Femoral Blood Flow Measurement:
-
Isolate the femoral artery and place an electromagnetic flowmeter probe around it to measure blood flow.
-
-
Whole Blood Viscosity Measurement:
-
Collect blood samples from the carotid artery.
-
Measure whole blood viscosity using a cone-plate viscometer at a shear rate of 375 s⁻¹.
-
-
Skeletal Muscle Contraction:
-
Isolate the tibialis anterior muscle and attach its tendon to a force transducer.
-
Electrically stimulate the sciatic nerve to induce muscle contractions.
-
Record the developed tension over a period of 60 minutes.
-
-
Data Analysis: Compare the measured parameters between the control and this compound treated groups.
Protocol 2: Electrically Induced Thrombosis Model in Conscious Rats
Objective: To assess the antithrombotic efficacy of orally administered this compound.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (for surgery)
-
Surgical instruments
-
Anodal electrode (e.g., stainless steel wire)
-
Direct current power supply
-
This compound for oral administration
Procedure:
-
Electrode Implantation (Day 1):
-
Anesthetize the rats.
-
Perform a laparotomy to expose the abdominal aorta.
-
Insert an anodal electrode into the abdominal aorta.
-
Exteriorize the electrode lead and close the incision.
-
Allow the rats to recover for 24 hours.
-
-
Drug Administration (Day 2):
-
Administer this compound or vehicle orally at the desired doses.
-
-
Thrombus Induction (Day 2):
-
At a set time after drug administration, connect the exteriorized electrode to a direct current power supply.
-
Apply a constant current (e.g., 200 µA) for a specified duration to induce thrombus formation.
-
-
Thrombus Evaluation:
-
After a set period, euthanize the rats.
-
Carefully excise the segment of the aorta containing the electrode and thrombus.
-
Measure the weight of the thrombus.
-
-
Data Analysis: Compare the thrombus weight between the control and this compound treated groups.
Conclusion
The preclinical data strongly suggest that this compound is a promising candidate for the treatment of cardiovascular diseases characterized by peripheral circulatory insufficiency and a high risk of thrombosis. Its dual action as a vasodilator and a potent antiplatelet agent with a unique mechanism of action warrants further investigation. The protocols outlined in these notes provide a framework for researchers to further explore the therapeutic potential of this compound in various cardiovascular models.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TA-993 Dosage for Antiplatelet Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TA-993 for its antiplatelet properties. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an antiplatelet agent?
A1: this compound is a novel 1,5-benzothiazepine (B1259763) derivative that exhibits potent antiplatelet activity.[1] Its primary mechanism of action involves the inhibition of platelet aggregation by preventing the activation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors. This is achieved through the inhibition of actin polymerization within the platelet, a critical step for the conformational change of GPIIb/IIIa receptors that allows them to bind fibrinogen.[2] Unlike many other antiplatelet agents, this compound's effects are independent of cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, and it does not suppress the increase in intracellular calcium concentration induced by agonists like ADP.[2]
Q2: How does the potency of this compound compare to its metabolite, MB3?
A2: The metabolite of this compound, known as MB3 (deacetyl and N-monomethyl this compound), is significantly more potent as an antiplatelet agent. In in vitro studies, MB3 was found to be approximately 300 times more potent than the parent compound, this compound.[2][3] Researchers should be aware of this metabolic conversion when designing and interpreting in vivo experiments.
Q3: What are the key differences in the antiplatelet action of this compound compared to aspirin (B1665792) (ASA)?
A3: this compound exhibits a distinct mechanism of action compared to aspirin. While aspirin primarily acts by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, thereby preventing thromboxane (B8750289) A2 (TxA2) production, this compound's action is independent of the arachidonic acid cascade at the level of cyclooxygenase.[1][4] Key differences include:
-
ADP-induced Aggregation: this compound inhibits both the primary and secondary phases of ADP-induced platelet aggregation, whereas aspirin's effect is mainly on the secondary phase.[1]
-
Disaggregating Effect: this compound has been shown to have a disaggregating effect on human platelets that have already been aggregated by ADP.[1]
-
Synergism: The inhibitory effects of this compound are enhanced when used in combination with aspirin, suggesting different and complementary mechanisms of action.[1]
Q4: What in vivo dosages of this compound have been shown to be effective in animal models?
A4: Effective oral dosages of this compound have been reported in various animal models. It is crucial to note that these are starting points for research and may require optimization depending on the specific experimental conditions.
| Animal Model | Agonist | Effective Oral Dosage Range | Outcome |
| Dogs | ADP | < 1 mg/kg | Inhibition of ex vivo platelet aggregation 3 hours post-administration.[1] |
| Rats | Collagen | ~0.3 to 100 mg/kg (ED50: 3 mg/kg) | Dose-dependent inhibition of ex vivo collagen-induced platelet aggregation.[1] |
| Rats | - | 10 mg/kg/day for 10 days | Significantly increased blood filterability.[5] |
| Rats | Electrically-induced thrombus | 10-30 mg/kg (repeated admin.) | Dose-dependent suppression of thrombus formation.[6] |
| Mice | Collagen + Epinephrine | 10 mg/kg | Significant protection against thromboembolic death.[1] |
Troubleshooting Guides
Inconsistent Results in Platelet Aggregation Assays
Q5: My platelet aggregation results with this compound are highly variable between experiments. What are the potential causes and solutions?
A5: Variability in platelet aggregation assays is a common issue. Here are some key factors to consider and troubleshoot:
| Potential Cause | Recommended Solution |
| Donor-to-Donor Variability | Platelet reactivity can differ significantly between blood donors. Whenever possible, use platelets from the same donor for a set of comparative experiments. If using different donors, ensure to run appropriate controls for each. |
| Pre-activated Platelets | Traumatic venipuncture, improper sample handling (e.g., vigorous shaking), or incorrect anticoagulant-to-blood ratio can activate platelets before the experiment begins. Ensure a clean blood draw, gentle mixing with 3.2% sodium citrate (B86180) (9:1 ratio), and processing the sample promptly.[7] |
| Incorrect Platelet Count | A low platelet count in the platelet-rich plasma (PRP) will lead to a diminished aggregation response. Standardize the platelet count in your PRP for all experiments.[7] |
| Temperature Fluctuations | Platelets are sensitive to temperature changes. Maintain all samples and the aggregometer at a constant 37°C.[2] |
| Inadequate Mixing | Ensure the stir bar is functioning correctly in the aggregometer cuvette and that the PRP is gently but thoroughly mixed before aliquoting.[7] |
Suboptimal Inhibition of Platelet Aggregation with this compound
Q6: I am not observing the expected level of platelet aggregation inhibition with this compound. What should I check?
A6: If this compound is not producing the anticipated inhibitory effect, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Degraded this compound | Ensure that your stock solution of this compound is fresh and has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Suboptimal Agonist Concentration | The concentration of the platelet agonist (e.g., ADP, collagen) might be too high, overpowering the inhibitory effect of this compound. Perform a dose-response curve for your agonist to determine the EC50 (the concentration that gives 50% of the maximal aggregation response) and use a concentration at or near the EC50 for your inhibition studies. |
| Incorrect Incubation Time | Ensure you are pre-incubating the platelets with this compound for a sufficient amount of time before adding the agonist to allow for the drug to exert its effect. This may require optimization. |
| Metabolism to MB3 (in vivo) | If conducting ex vivo studies after in vivo administration, consider the timing of blood collection. The more potent metabolite, MB3, may have a different pharmacokinetic profile than this compound. |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the standard method for assessing platelet aggregation in platelet-rich plasma (PRP).
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. b. Use a 19-21 gauge needle and discard the first few mL of blood to avoid tissue factor contamination.[7] c. Collect blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.[7] d. To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature. e. Carefully aspirate the upper PRP layer and transfer it to a new tube. f. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. g. Aspirate the PPP supernatant and use it to adjust the platelet count of the PRP and as a blank for the aggregometer.
2. Platelet Aggregation Measurement: a. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP. b. Pre-warm the PRP samples to 37°C. c. Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. d. Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline. e. Add a small volume of this compound (or vehicle control) to the PRP and incubate for the desired time (e.g., 5-15 minutes) at 37°C with stirring. f. Add the platelet agonist (e.g., ADP, collagen, U-46619) to initiate aggregation. g. Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
Protocol 2: Fibrinogen Binding Assay by Flow Cytometry
This protocol measures the binding of fibrinogen to activated platelets, a key indicator of GPIIb/IIIa receptor activation.
1. Platelet Preparation: a. Prepare washed platelets from PRP by centrifuging and resuspending in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.
2. Staining and Analysis: a. To a tube containing washed platelets, add this compound or vehicle control and incubate. b. Add a platelet agonist (e.g., ADP) to stimulate the platelets. c. Immediately add FITC-conjugated human fibrinogen and incubate in the dark at room temperature. d. Stop the reaction by adding a surplus of cold buffer. e. Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter. f. The fluorescence intensity of the platelets will be proportional to the amount of bound FITC-fibrinogen.
Protocol 3: Actin Polymerization Assay in Platelets
This protocol assesses the effect of this compound on the polymerization of actin within platelets.
1. Platelet Lysate Preparation: a. Prepare washed platelets as described in Protocol 2. b. Treat the platelets with this compound or a vehicle control. c. Stimulate the platelets with an agonist (e.g., thrombin). d. Lyse the platelets with a Triton X-100-containing buffer that preserves the actin cytoskeleton.
2. F-Actin Staining and Analysis by Flow Cytometry: a. Fix the lysed platelets with paraformaldehyde. b. Permeabilize the platelets with a detergent like saponin. c. Stain the filamentous actin (F-actin) with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., FITC-phalloidin). d. Analyze the samples by flow cytometry. The fluorescence intensity will be proportional to the F-actin content.
3. G-Actin Measurement (DNase I Inhibition Assay): a. The amount of globular actin (G-actin) in the platelet lysate can be quantified using a DNase I inhibition assay. This assay is based on the principle that G-actin binds to DNase I and inhibits its enzymatic activity. The level of inhibition is proportional to the amount of G-actin in the sample.
Visualizations
Caption: this compound signaling pathway in platelets.
References
- 1. Actin polymerisation assay [wwwuser.gwdguser.de]
- 2. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 3. abcam.com [abcam.com]
- 4. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin Filament Pointed Ends: Assays for Regulation of Assembly and Disassembly by Tropomodulin and Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: TA-993 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TA-993 in vitro. The information focuses on hematological assays, reflecting the known antiplatelet activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is a 1,5-benzothiazepine (B1259763) derivative that functions as an antiplatelet agent. Its mechanism involves the inhibition of ADP-induced platelet aggregation.[1] It and its more potent metabolite, MB3, are understood to inactivate glycoprotein (B1211001) IIb/IIIa receptors, which are crucial for platelet aggregation. This inactivation is achieved through the inhibition of actin polymerization within the platelets.[1] Unlike some other antiplatelet agents, this compound and MB3 do not affect cyclic AMP or cyclic GMP levels, nor do they suppress the increase in intracellular calcium concentration induced by ADP.[1]
Q2: What are the key in vitro assays to assess the activity of this compound?
The primary in vitro assays for evaluating this compound's activity are:
-
Platelet Aggregation Assays: These assays, often performed using light transmission aggregometry (LTA), directly measure the ability of this compound to inhibit the clumping of platelets induced by agonists like ADP.[2][3]
-
Fibrinogen Binding Assays: These experiments assess the ability of this compound to block the binding of fibrinogen to its receptor on platelets, glycoprotein IIb/IIIa, which is a critical step in aggregation.[1]
-
Actin Polymerization Assays: These assays can elucidate the underlying mechanism by measuring the effect of this compound on the formation of actin filaments within platelets.[4][5][6][7]
Q3: What is the relative potency of this compound compared to its metabolite, MB3?
The metabolite of this compound, known as MB3 (deacetyl and N-monomethyl this compound), is significantly more potent. In vitro studies have shown that the antiplatelet effect of MB3 is approximately 300 times more potent than that of this compound.[1]
Troubleshooting Guides
Platelet Aggregation Assays
| Problem | Potential Cause | Recommended Solution |
| Weak or no aggregation response in control samples | 1. Platelet Viability: Platelets may have been activated or damaged during collection or preparation.[8] 2. Low Platelet Count: The concentration of platelets in the platelet-rich plasma (PRP) is insufficient.[8] 3. Reagent Integrity: The aggregating agent (e.g., ADP) may have degraded. | 1. Ensure clean venipuncture and gentle handling of blood samples. Use appropriate anticoagulants like 3.2% sodium citrate (B86180).[8] 2. Measure the platelet count in the PRP and adjust if necessary.[8] 3. Prepare fresh agonist solutions and ensure proper storage.[8] |
| High variability between replicates | 1. Pipetting Errors: Inconsistent volumes of reagents or PRP. 2. Temperature Fluctuations: Platelet function is sensitive to temperature.[9] 3. Instrument Malfunction: Issues with the aggregometer's light source or detector.[8] | 1. Use calibrated pipettes and prepare a master mix for reagents. 2. Ensure all samples and reagents are maintained at the appropriate temperature (typically 37°C for the assay).[2] 3. Calibrate the aggregometer according to the manufacturer's instructions.[8] |
| Spontaneous aggregation in the absence of an agonist | 1. Pre-activated Platelets: Traumatic blood draw or improper sample handling.[8] 2. Incorrect Anticoagulant Ratio: Improper filling of blood collection tubes.[8] | 1. Use a 19-21 gauge needle for venipuncture and discard the first few mL of blood.[8] 2. Ensure the blood collection tube is filled to the correct volume to maintain a 9:1 blood-to-anticoagulant ratio.[8] |
Actin Polymerization Assays
| Problem | Potential Cause | Recommended Solution |
| No or slow polymerization in control | 1. Inactive Actin: Actin has lost its ability to polymerize due to improper storage or freeze-thaw cycles.[4] 2. Incorrect Buffer Conditions: Missing essential salts (e.g., KCl, MgCl2) or ATP in the polymerization buffer.[4] 3. Low Actin Concentration: Actin concentration is below the critical concentration for polymerization.[4] | 1. Use fresh or properly aliquoted and stored actin.[4] 2. Verify the composition and pH of the polymerization buffer.[4] 3. Ensure the actin concentration is sufficient for the assay.[4] |
| Weak or noisy fluorescence signal (Pyrene-actin assay) | 1. Low Pyrene Labeling Efficiency: The percentage of pyrene-labeled actin is too low. 2. Photobleaching: Excessive exposure of the sample to the excitation light. | 1. Use a higher percentage of pyrene-labeled actin (up to 10% is common).[5] 2. Minimize the exposure time to the light source and use appropriate instrument settings. |
| Short or absent lag phase in polymerization curve | Pre-existing Actin Filaments: The actin stock solution contains "seeds" that initiate polymerization prematurely.[4] | Ensure the G-actin buffer contains a calcium-chelating agent like EGTA to prevent premature polymerization.[4] |
Quantitative Data
| Compound | Metric | Value | Assay |
| This compound | Relative Potency | ~1 | ADP-induced Platelet Aggregation |
| MB3 (this compound Metabolite) | Relative Potency | ~300x that of this compound | ADP-induced Platelet Aggregation[1] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[3]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[3]
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[3]
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.[2]
-
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a magnetic stir bar and allow it to equilibrate in the aggregometer.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time.
-
Initiate aggregation by adding an agonist such as ADP.
-
Record the change in light transmission over time.
-
Protocol 2: In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)
-
Preparation of G-actin:
-
Prepare monomeric (G-) actin from a purified source. A fraction of this actin should be fluorescently labeled with pyrene.
-
Store the G-actin in a buffer that maintains its monomeric state (G-buffer), typically containing ATP and a calcium-chelating agent.[4]
-
-
Assay Setup:
-
In a fluorometer cuvette, mix the G-actin (containing 5-10% pyrene-labeled actin) with the G-buffer.
-
Add this compound or a vehicle control to the mixture.
-
-
Initiation and Measurement of Polymerization:
-
Initiate polymerization by adding a polymerization-inducing buffer (F-buffer) containing KCl and MgCl2.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates actin polymerization. The excitation wavelength is typically around 365 nm and the emission is measured at approximately 407 nm.
-
Visualizations
References
- 1. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and Analysis of In Vitro Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. benchchem.com [benchchem.com]
- 9. biodatacorp.com [biodatacorp.com]
Improving TA-993 solubility for research use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of TA-993 for research use. The following information is intended to facilitate the effective use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a novel 1,5-benzothiazepine (B1259763) derivative.[1] It functions as an antiplatelet and antithrombotic agent and is also described as a calcium channel antagonist.[2][3] Its mechanism of action is thought to involve the inactivation of glycoprotein (B1211001) IIb/IIIa receptors through the inhibition of actin polymerization.[4] For research purposes, it is often supplied as a maleate (B1232345) salt.[5]
Q2: I am having trouble dissolving this compound. Is this a known issue?
While specific solubility data for this compound is not widely published, compounds of similar chemical complexity can often exhibit poor aqueous solubility. This is a common challenge in preclinical research. The information provided in this guide offers strategies to overcome this issue.
Q3: What are the initial recommended solvents for dissolving this compound?
For initial attempts at solubilization, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF) are often used. For in vivo studies, the choice of solvent and vehicle system is critical to ensure biocompatibility and minimize toxicity.
Q4: How can I prepare this compound for in vitro vs. in vivo experiments?
For in vitro experiments, stock solutions are typically prepared in an organic solvent like DMSO at a high concentration and then diluted to the final working concentration in the aqueous culture medium. For in vivo studies, a biocompatible formulation is necessary. This may involve the use of co-solvents, surfactants, or complexing agents to create a stable and injectable solution or suspension.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
| Problem | Potential Cause | Suggested Solution |
| This compound does not dissolve in my chosen solvent. | The solvent may not be appropriate for the chemical properties of this compound. The concentration may be too high for the solvent's capacity. | Try a different organic solvent (e.g., DMSO, DMF, Ethanol). Gentle heating (e.g., 37°C water bath) and vortexing may aid dissolution. Reduce the target concentration. |
| Precipitation occurs when diluting my DMSO stock solution in aqueous buffer/media. | The compound is "crashing out" of the solution due to the change in solvent polarity. The final concentration in the aqueous medium is above its solubility limit. | Decrease the final concentration in the aqueous medium. Increase the percentage of co-solvent in the final solution (if experimentally permissible). Use a formulation with solubilizing excipients such as Tween® 80 or cyclodextrins. |
| The prepared solution is not stable and forms a precipitate over time. | The compound has limited stability in the prepared solution. The solution may be supersaturated. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C as recommended by the supplier.[2] If precipitation still occurs upon storage, try a different solvent or formulation strategy. |
| I am concerned about solvent toxicity in my cell-based assays. | High concentrations of organic solvents like DMSO can be toxic to cells. | Keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5% (v/v). Always include a vehicle control (medium with the same concentration of solvent) in your experiments to assess solvent-specific effects. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Ensure the compound is fully dissolved by visual inspection.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Formulation of this compound for In Vivo Administration using a Co-Solvent System
This is a general guideline and may require optimization for your specific animal model and route of administration.
-
Initial Dissolution: Dissolve this compound in a minimal amount of a biocompatible organic solvent such as DMSO or PEG 300.
-
Addition of Surfactant: To this solution, add a surfactant like Tween® 80 to aid in the formation of a stable emulsion or micellar solution. A common ratio to start with is 10% DMSO, 40% PEG 300, 5% Tween® 80, and 45% saline.
-
Aqueous Phase Addition: Slowly add the aqueous phase (e.g., sterile saline or phosphate-buffered saline) to the organic phase while vortexing to form a clear solution or a stable, uniform suspension.
-
Final Formulation: The final formulation should be visually inspected for any precipitation. The pH may also be adjusted if necessary.
-
Administration: Administer the freshly prepared formulation to the animals. Always include a vehicle control group in your study.
Visualizations
Signaling Pathway of this compound in Platelets
Caption: Proposed mechanism of this compound in inhibiting platelet aggregation.
Experimental Workflow for Improving this compound Solubility
Caption: A logical workflow for troubleshooting and improving this compound solubility.
References
- 1. Protective effect of this compound, a novel therapeutic agent for peripheral circulatory insufficiency, on skeletal muscle fatigue in a rat model of hindlimb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound maleate | TargetMol [targetmol.com]
- 3. Antithrombotic effect of this compound, a novel 1,5-benzothiazepine derivative, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound maleate | C27H32N2O7S | CID 66831814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: TA-993 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TA-993 in animal studies. The information is designed to help overcome common limitations and challenges encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel 1,5-benzothiazepine (B1259763) derivative that functions as an antiplatelet and antithrombotic agent.[1][2] Its primary mechanism of action involves the inhibition of platelet aggregation. This compound and its more potent metabolite, MB3, are thought to inactivate glycoprotein (B1211001) IIb/IIIa receptors by inhibiting the polymerization of actin within platelets.[3] This action is independent of cyclic AMP and cyclic GMP levels and does not suppress the increase in intracellular Ca2+ concentration induced by ADP.[3]
Q2: We are observing high variability in thrombus formation in our animal model. What could be the cause and how can we mitigate this?
High variability is a known challenge in animal models of thrombosis.[3][4] Several factors can contribute to this:
-
Choice of Animal Model: Different thrombosis induction methods (e.g., stenosis, ligation, electrolytic injury) have inherent variability in thrombus size and consistency.[3][4] The stenosis model, for instance, can result in significant variation in thrombus size, while the stasis (ligation) model tends to produce more consistent thrombi.[2][4]
-
Surgical Technique: Minor variations in surgical procedures, such as the degree of stenosis or the ligation of side branches, can significantly impact thrombus formation.[2][3]
-
Animal Strain and Genetics: Different strains of rats or mice can exhibit varying responses to thrombotic stimuli.
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure strict adherence to the chosen surgical protocol. Meticulous and consistent technique is paramount.
-
Model Selection: Re-evaluate if the chosen thrombosis model is the most appropriate for your study's objectives. For screening studies requiring high consistency, a ligation model might be preferable.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage inherent biological variability.
-
Blinding: Implement blinding during surgical procedures and outcome assessment to minimize operator bias.
Q3: How do we assess the bleeding risk of this compound in our animal studies, and what are the common pitfalls?
Assessing bleeding risk is a critical aspect of preclinical studies for any antiplatelet agent.[5] The most common method is the tail bleeding time assay.
Common Pitfalls:
-
Assay Conditions: Bleeding time results in rats can be significantly influenced by factors such as the tail's position (horizontal vs. vertical), the medium (air vs. saline), and temperature.[6]
-
Method of Injury: The type of tail transection can affect the sensitivity of the assay to different types of hemostatic defects.
-
Anesthesia: The type and depth of anesthesia can influence physiological parameters that affect bleeding.
Troubleshooting Steps:
-
Standardize Bleeding Time Assay: Adhere to a consistent and well-documented protocol for the bleeding time assay, controlling for temperature, immersion depth, and transection method.[7]
-
Quantify Blood Loss: In addition to bleeding time, quantifying total blood loss can provide a more comprehensive assessment of hemostatic impairment.[8]
-
Use Positive Controls: Include a known antiplatelet agent (e.g., aspirin, clopidogrel) as a positive control to validate the sensitivity of your assay.
Q4: We are concerned about the translatability of our findings from rodent models to humans. What are the key considerations?
The translation of preclinical findings to human clinical outcomes is a significant challenge in drug development.[9] For antiplatelet drugs, key considerations include:
-
Species Differences in Hemostasis: There are inherent differences in platelet biology and the coagulation cascade between rodents and humans.
-
Pharmacokinetics and Metabolism: The metabolism of this compound to its active metabolite, MB3, may differ between species, affecting the efficacy and safety profile.
-
Dose Selection: Extrapolating effective and safe doses from animal models to humans is complex and requires careful allometric scaling and consideration of pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Strategies to Improve Translatability:
-
Utilize Multiple Animal Models: Where feasible, using more than one animal model (e.g., both a thrombosis and a bleeding model) can provide a more comprehensive preclinical profile.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a robust PK/PD model to understand the relationship between drug exposure, platelet inhibition, and antithrombotic/bleeding effects.
-
Consider Larger Animal Models: Studies in larger animals, such as dogs or non-human primates, can sometimes provide data that is more predictive of human responses, although these are more resource-intensive.
Troubleshooting Guides
Guide 1: Inconsistent Antiplatelet Effect of this compound in Ex Vivo Assays
| Symptom | Possible Cause | Troubleshooting Action |
| High variability in platelet aggregation inhibition between animals in the same dose group. | 1. Drug Administration: Inconsistent oral gavage or other administration route leading to variable absorption. 2. Timing of Blood Collection: Blood collected at different time points relative to drug administration. 3. Sample Handling: Variations in blood collection, anticoagulant used, or time to analysis. | 1. Ensure consistent and accurate drug administration technique. Consider alternative routes if oral absorption is highly variable. 2. Standardize the time of blood sampling post-dose to coincide with expected peak plasma concentrations. 3. Implement a strict and standardized protocol for blood collection and processing. Use a consistent anticoagulant and process samples promptly. |
| Lower than expected inhibition of platelet aggregation. | 1. Metabolism: Insufficient conversion of this compound to its more active metabolite, MB3. 2. Dose: The administered dose may be too low for the chosen animal model or strain. 3. Agonist Concentration: The concentration of the platelet agonist (e.g., ADP) used in the assay may be too high. | 1. Measure plasma concentrations of both this compound and MB3 to assess metabolism. 2. Perform a dose-response study to determine the optimal effective dose. 3. Titrate the agonist concentration to achieve a submaximal response in control animals, allowing for better detection of inhibition. |
Guide 2: Unexpected Bleeding Events or Lack Thereof
| Symptom | Possible Cause | Troubleshooting Action |
| Significant bleeding at doses that show minimal antithrombotic efficacy. | 1. On-target but excessive platelet inhibition: The therapeutic window may be narrow in the chosen model. 2. Off-target effects: this compound may have other pharmacological effects that contribute to bleeding. | 1. Conduct a detailed dose-response study for both efficacy and bleeding to better define the therapeutic index. 2. Investigate potential off-target effects through in vitro screening or other relevant assays. |
| No significant increase in bleeding time at effective antithrombotic doses. | 1. Insensitive bleeding assay: The chosen bleeding time model may not be sensitive enough to detect the effects of this compound. 2. Compensatory hemostatic mechanisms: The animal model may have robust compensatory mechanisms that mask the effect of platelet inhibition on bleeding time. | 1. Modify the bleeding time assay to increase its sensitivity (e.g., by altering the transection method or temperature).[6] 2. Consider using a model with a more challenged hemostatic system or measuring other hemostatic parameters. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Thrombosis Model
| Administration | Dose (mg/kg, p.o.) | Effect on Thrombus Formation | Reference |
| Single | 30 | Dose-dependent suppression | [1] |
| Repeated | 10 | Dose-dependent suppression | [1] |
Table 2: Comparative Efficacy of Single Oral Doses of Antiplatelet Agents in a Rat Thrombosis Model
| Drug | Effective Dose (mg/kg, p.o.) | Reference |
| This compound | 30 | [1] |
| Aspirin | 10 | [1] |
| Ticlopidine | 30 | [1] |
| Cilostazol | 100 | [1] |
Table 3: Effect of this compound on Other Physiological Parameters in Rats
| Dose (mg/kg, i.d.) | Effect | Model | Reference |
| 10 | Increased femoral arterial blood flow | Hindlimb ischemia | [2] |
| 10 | Decreased whole blood viscosity | Hindlimb ischemia | [2] |
| 10 (p.o. for 10 days) | Increased blood filterability | Normal rats | [5] |
Experimental Protocols
Protocol 1: Rat Model of Electrically Induced Thrombosis
This protocol is based on the methodology described for evaluating this compound.[1]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The abdominal aorta is carefully exposed.
-
Electrode Implantation: An anodal electrode is implanted into the abdominal aorta.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intraduodenally (i.d.) at the desired dose and time point before thrombus induction.
-
Thrombus Induction: A direct current (e.g., 200 µA) is applied through the electrode to induce the formation of a platelet-rich thrombus.
-
Thrombus Assessment: After a set period, the thrombosed aortic segment is excised, and the thrombus is isolated and weighed.
-
Data Analysis: Thrombus weight is compared between the this compound-treated groups and the vehicle control group.
Protocol 2: Rat Tail Bleeding Time Assay
This is a general protocol that should be standardized for your laboratory.[6][7]
-
Animal Preparation: Rats are anesthetized.
-
Drug Administration: this compound or vehicle is administered at a specified time before the assay.
-
Tail Transection: A standardized segment of the distal tail (e.g., 3 mm) is transected using a sharp blade.
-
Bleeding Measurement: The tail is immediately immersed in a tube of saline at a constant temperature (e.g., 37°C). The time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded. A cutoff time (e.g., 20 minutes) is typically used.
-
Data Analysis: Bleeding times are compared between the treated and control groups.
Mandatory Visualization
Caption: Proposed mechanism of action of this compound in inhibiting platelet aggregation.
Caption: General experimental workflow for preclinical evaluation of an antiplatelet agent like this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Review of Mouse Models of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming limitations of current antiplatelet drugs: A concerted effort for more profitable strategies of intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyanconsulting.medium.com [gyanconsulting.medium.com]
Technical Support Center: Refining TA-993 Administration Protocols in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TA-993 in rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel 1,5-benzothiazepine (B1259763) derivative that functions as an antiplatelet agent.[1] Its primary mechanism of action involves the inhibition of platelet aggregation.[2][3] Specifically, this compound and its more potent metabolite, MB3, inhibit the ADP-induced polymerization of actin, which in turn leads to the inactivation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors on platelets.[3] This inactivation prevents fibrinogen from binding to the receptors, a critical step in the formation of platelet aggregates.[3]
Q2: What are the recommended oral dosages of this compound in rats?
For inhibiting collagen-induced platelet aggregation, oral administration of this compound in rats has an ED₅₀ of approximately 3 mg/kg.[2] Doses ranging from 3 to 30 mg/kg have been shown to be effective in a dose-dependent manner for inhibiting whole-blood platelet aggregation.[2] For antithrombotic effects in an arteriovenous shunt model, a dose of 30 mg/kg has been used.[1][2] Repeated daily oral administration of 10 mg/kg for 10 days has also been shown to be effective.[4]
Q3: How should this compound be prepared for administration?
Q4: What is the signaling pathway affected by this compound?
This compound targets the final common pathway of platelet aggregation. It acts downstream of initial platelet activation signals. The key steps in the pathway inhibited by this compound are:
-
Platelet Agonist Binding: Agonists like ADP bind to their receptors on the platelet surface.
-
Actin Polymerization: This binding initiates intracellular signaling that leads to the polymerization of actin filaments.
-
GPIIb/IIIa Receptor Activation: Actin polymerization is crucial for the conformational change that activates GPIIb/IIIa receptors.
-
Fibrinogen Binding: Activated GPIIb/IIIa receptors bind to fibrinogen, cross-linking platelets and leading to aggregation.
This compound disrupts this cascade by inhibiting actin polymerization, thereby preventing the activation of GPIIb/IIIa receptors.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect of this compound on platelet aggregation. | Improper drug preparation: Compound not fully dissolved or precipitated out of solution. | - Ensure the vehicle is appropriate for this compound and that the compound is completely solubilized. - Prepare fresh solutions for each experiment. - Visually inspect the solution for any precipitate before administration. |
| Incorrect dosage: The administered dose may be too low to elicit a significant response. | - Review the literature for effective dose ranges for your specific experimental model and endpoint.[1][2] - Perform a dose-response study to determine the optimal dose for your experimental conditions. | |
| Timing of blood collection: Blood samples may be collected at a time point that does not coincide with the peak plasma concentration of this compound or its active metabolite. | - While specific pharmacokinetic data for this compound in rats is limited, consider performing a time-course experiment to determine the optimal time for blood collection post-administration. | |
| Difficulty with oral gavage administration. | Improper technique: Can lead to stress, injury, or incorrect dosing. | - Ensure personnel are properly trained in oral gavage techniques for rats. - Use appropriately sized and flexible gavage needles. - Do not force the needle if resistance is met. |
| Animal stress: Stressed animals can have altered physiological responses, potentially affecting experimental outcomes. | - Handle animals gently and allow for an acclimatization period before the experiment. - Consider habituating the animals to the handling and restraint procedures. | |
| Variability in thrombosis models. | Model-specific factors: The type of thrombosis model (e.g., chemical induction, mechanical injury) can influence the efficacy of antiplatelet agents. | - Carefully select the thrombosis model that is most relevant to your research question. - Standardize all experimental parameters, including the method of injury and the timing of drug administration. |
| Issues with intravenous administration. | Difficulty accessing the tail vein: Rat tail veins can be small and difficult to visualize. | - Use a warming lamp or warm water to dilate the tail veins before injection. - Use an appropriate gauge needle (e.g., 27-30G). - Ensure the rat is properly restrained to minimize movement. |
| Extravasation of the drug: The injection may be delivered outside the vein, leading to a lack of effect and potential tissue irritation. | - If resistance is felt during injection or a bleb forms under the skin, stop the injection and attempt a new cannulation at a more proximal site. |
Data Presentation
Table 1: Oral Dose-Response of this compound on Collagen-Induced Platelet Aggregation in Rats
| Dose (mg/kg, p.o.) | Inhibition of Platelet Aggregation (%) |
| ~0.3 | Dose-dependent inhibition observed |
| 3 | ~50 (ED₅₀) |
| 10 | >50 |
| 30 | Significant inhibition |
| 100 | Significant inhibition |
Data extracted from ex vivo studies in rats.[2]
Table 2: Efficacy of this compound in a Rat Arteriovenous Shunt Thrombosis Model
| Treatment | Dose (mg/kg, p.o.) | Thrombus Weight Reduction |
| This compound | 30 | Significant inhibition |
| Ticlopidine | 30 | Significant inhibition |
| Aspirin | 30 | Significant inhibition |
This compound showed a significant inhibitory effect on thrombus formation.[1][2]
Experimental Protocols
Oral Administration (Gavage) of this compound in Rats
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Sterile syringes
-
Appropriately sized oral gavage needles for rats (e.g., 16-18 gauge, flexible)
-
Scale for weighing rats
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the experimental environment.
-
Weigh each rat immediately before dosing to calculate the correct volume of the this compound solution to administer.
-
-
Drug Preparation:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved. A formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline has been suggested for similar compounds.[5]
-
-
Administration:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube.
-
Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is in the correct position, slowly administer the this compound solution.
-
Gently remove the needle.
-
Monitor the animal for any signs of distress post-administration.
-
Ex Vivo Platelet Aggregation Assay in Rats
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet aggregometer
-
Collagen solution (or other platelet agonists like ADP)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Blood Collection:
-
At the desired time point after this compound administration, anesthetize the rat.
-
Collect blood via cardiac puncture or from the abdominal aorta into tubes containing sodium citrate.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP with PPP if necessary.
-
-
Platelet Aggregation Measurement:
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a sample of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the platelet agonist (e.g., collagen) to the PRP and record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
Compare the aggregation response in samples from this compound-treated rats to that of vehicle-treated controls.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in inhibiting platelet aggregation.
Caption: Experimental workflow for assessing this compound's effect on platelet aggregation.
References
- 1. Antithrombotic effect of this compound, a novel 1,5-benzothiazepine derivative, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antiplatelet agent this compound and its metabolite MB3 on the hemorheological properties of rat and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound maleate | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting TA-993 Inconsistent Results in Platelet Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in platelet assays involving TA-993.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its active metabolite, MB3?
This compound and its more potent metabolite, MB3, inhibit platelet aggregation.[1][2] Their primary mechanism involves the inactivation of glycoprotein (B1211001) IIb/IIIa receptors, which are crucial for platelet aggregation. This inactivation is achieved through the inhibition of actin polymerization within the platelet, a process essential for the conformational change of the receptor that allows it to bind fibrinogen.[1][3] Unlike some other antiplatelet agents, this compound and MB3 do not affect cyclic AMP (cAMP) or cyclic GMP (cGMP) levels, nor do they suppress the increase in intracellular calcium concentration following ADP stimulation.[1][3]
Q2: My platelet aggregation with this compound is less inhibited than expected. What are the potential causes?
Several factors could contribute to lower-than-expected inhibition:
-
Reagent Integrity: Ensure that your this compound stock solution is not degraded. Prepare fresh solutions and store them appropriately, protected from light and at the recommended temperature.
-
Platelet Count: A very high platelet count in the platelet-rich plasma (PRP) might require a higher concentration of this compound to achieve the desired level of inhibition. It is recommended to work with a platelet count within the optimal range for your assay (typically 150-600 x 10⁹/L).[4]
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP, collagen) can significantly impact the observed inhibition. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Consider performing a dose-response curve for your agonist.
-
Metabolism of this compound: this compound is a prodrug that is metabolized into the more active MB3.[1][2] In vitro experiments might show lower potency if the metabolic conversion is not accounted for or if the assay duration is too short for significant conversion to occur. For in vitro studies, using MB3 directly may yield more consistent results.
Q3: I am observing spontaneous platelet aggregation in my control samples. What should I do?
Spontaneous aggregation indicates pre-activated platelets and can invalidate your results.[5] To troubleshoot this issue:
-
Blood Collection Technique: Traumatic venipuncture is a common cause of platelet activation. Ensure a clean, smooth blood draw using an appropriate gauge needle. Discard the first few milliliters of blood to avoid contamination with tissue factor.[5]
-
Anticoagulant: Use 3.2% sodium citrate (B86180) and ensure the correct 9:1 blood-to-anticoagulant ratio.[5] Inadequate mixing or incorrect ratios can lead to platelet activation.
-
Sample Handling: Handle the blood sample gently. Avoid vigorous shaking or mixing. Transport and process the samples at room temperature (18-24°C).[5]
-
Time from Collection to Assay: Process blood samples promptly, ideally within 30 minutes to 4 hours of collection, as platelet function can change over time in vitro.[5]
Q4: Can other substances interfere with my this compound platelet assay?
Yes, various substances can affect platelet function and interfere with the assay results.[6][7] It is crucial to have a comprehensive record of all medications, supplements, and even dietary factors of the blood donor. Common interfering substances include:
-
Medications: Aspirin, non-steroidal anti-inflammatory drugs (NSAIDs), certain antibiotics, and antidepressants can all impact platelet function.[7]
-
Dietary Supplements: Fish oil, ginkgo biloba, and garlic supplements are known to affect platelet activity.[6]
-
Foods and Beverages: Foods rich in omega-3 fatty acids and alcohol can influence platelet function.[6]
Troubleshooting Guide
Issue: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mixing of PRP | Gently invert the PRP tube several times before aliquoting to ensure a homogenous platelet suspension. | Consistent platelet counts and aggregation responses across replicates. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, dispense them close to the stir bar. | Reduced variability in aggregation curves. |
| Instrument Malfunction | Check the aggregometer's light source, detector, and stir bar function according to the manufacturer's instructions. | Stable baseline and reproducible results with control samples. |
| Temperature Fluctuations | Ensure the aggregometer cuvettes and samples are maintained at a constant 37°C. | Consistent enzyme kinetics and platelet responses. |
Issue: No Aggregation or Significantly Reduced Aggregation in All Samples (Including Controls)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Expired or Degraded Agonist | Prepare a fresh agonist solution from a new stock. Verify the potency of the new stock. | Robust aggregation response in control samples. |
| Low Platelet Count | Measure the platelet count in the PRP. If below the optimal range, a new sample may be required. | Platelet count within the recommended range for the assay. |
| Inherited Platelet Disorder | If control samples from a specific donor consistently show no aggregation, consider the possibility of an underlying platelet function disorder like Glanzmann's thrombasthenia.[8][9] | Normal aggregation in PRP from a healthy control donor. |
| Incorrect Instrument Settings | Verify the instrument settings for baseline, gain, and run time. | Proper instrument calibration and function. |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) for this compound
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks.
-
Use a 21-gauge needle and draw blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.
-
Gently invert the tubes 3-5 times to mix.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
If necessary, adjust the platelet count to the desired concentration (e.g., 250 x 10⁹/L) using autologous PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP and PPP aliquots to 37°C for 10 minutes.
-
Calibrate the aggregometer by placing a cuvette with PPP to set the 100% transmission (aggregation) and a cuvette with PRP to set the 0% transmission.
-
Add a stir bar to a new cuvette and pipette the appropriate volume of PRP.
-
Add the vehicle control or this compound at the desired final concentration and incubate for the specified time (e.g., 5 minutes) at 37°C with stirring.
-
Initiate the recording of the aggregation trace.
-
Add the platelet agonist (e.g., ADP, collagen) at the desired final concentration and record the aggregation for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curve for parameters such as maximum aggregation (%), slope, and area under the curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified signaling pathway of this compound's inhibitory action.
Caption: Standard workflow for a platelet aggregation experiment.
References
- 1. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. biodatacorp.com [biodatacorp.com]
- 7. labtestsonline.org.uk [labtestsonline.org.uk]
- 8. Platelet Tests: MedlinePlus Medical Test [medlineplus.gov]
- 9. ashpublications.org [ashpublications.org]
Technical Support Center: Analysis of TA-993 Metabolite MB3
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for refining analytical methods for TA-993 and its primary metabolite, MB3. The content is structured to address common challenges through frequently asked questions and detailed troubleshooting guides.
Disclaimer: this compound and its metabolite MB3 are treated as representative compounds for this guide. The data, protocols, and pathways are illustrative, based on common scenarios in drug metabolism research, and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the formation of MB3 from the parent drug, this compound?
A1: The primary metabolic pathway for the conversion of this compound to MB3 is a Phase I oxidation reaction.[1][2] Specifically, it involves the hydroxylation of the parent drug, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver. This biotransformation introduces a hydroxyl group, increasing the polarity of the compound and facilitating its eventual excretion.[1]
Q2: Which specific CYP enzymes are responsible for MB3 formation, and what are their kinetic profiles?
A2: In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 and CYP2D6 as the primary contributors to MB3 formation. CYP3A4 exhibits a higher capacity (Vmax) but lower affinity (Km), suggesting it is the major pathway at higher substrate concentrations. Conversely, CYP2D6 has a higher affinity but lower capacity.
Table 1: Enzyme Kinetics of MB3 Formation
| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|
| CYP3A4 | 25.5 | 150.2 | 5.9 |
| CYP2D6 | 3.8 | 45.1 | 11.9 |
| Human Liver Microsomes (HLM) | 18.2 | 185.5 | 10.2 |
Q3: What are the recommended starting parameters for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify MB3?
A3: A robust LC-MS/MS method is crucial for accurate quantification. A reversed-phase chromatographic separation coupled with positive mode electrospray ionization (ESI+) is recommended. The following tables provide a validated starting point for method development.
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min |
Table 3: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) [M+H]⁺ | m/z 415.2 |
| Product Ion (Q3) | m/z 287.1 |
| Internal Standard (IS) | MB3-¹³C₆ (m/z 421.2 → 293.1) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Collision Energy | 35 eV |
Troubleshooting Guide
Q1: I am observing poor peak shape (fronting, tailing, or splitting) for MB3 during my LC-MS/MS analysis. What are the potential causes and solutions?
A1: Poor peak shape can compromise the accuracy and precision of quantification.[3] It often results from issues with the sample, chromatography, or instrument hardware.[3][4] The following decision tree can guide your troubleshooting process.
Q2: My recovery of MB3 from plasma is low and inconsistent after solid-phase extraction (SPE). How can I improve this?
A2: Low and variable recovery is often traced back to the sample preparation stage.[5] Solid-phase extraction is a multi-step process where analyte can be lost at several points.
-
Sub-optimal pH: Ensure the pH of the sample during the loading step is optimized to promote retention of MB3 on the SPE sorbent. For a hydroxylated metabolite, which may be weakly acidic, a sample pH approximately 2 units below its pKa is a good starting point for reversed-phase SPE.
-
Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb MB3 completely from the sorbent. Try increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in the elution buffer or adding a small amount of a modifier like ammonia (B1221849) (for basic compounds) or formic acid (for acidic compounds) to disrupt secondary interactions.
-
Analyte Breakthrough: During the sample loading step, the analyte may not be retained and passes through to the waste. This can happen if the flow rate is too high or if the sorbent capacity is exceeded. Try reducing the loading speed and ensure the amount of sample is appropriate for the SPE cartridge size.
-
Matrix Effects: Endogenous components in plasma can interfere with the extraction process or cause ion suppression in the mass spectrometer.[4][5] Consider a more rigorous wash step or switching to a different SPE sorbent chemistry (e.g., mixed-mode) to improve cleanup.
Detailed Experimental Protocol
Protocol: Quantification of MB3 in Human Plasma using Protein Precipitation and LC-MS/MS
This protocol provides a streamlined workflow for the routine quantification of MB3, suitable for pharmacokinetic studies.
1. Materials and Reagents
-
Blank human plasma (K₂EDTA)
-
MB3 and MB3-¹³C₆ (Internal Standard) analytical standards
-
LC-MS grade acetonitrile, water, and formic acid
-
Polypropylene microcentrifuge tubes or 96-well plates
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare primary stock solutions of MB3 and MB3-¹³C₆ in DMSO (1 mg/mL).
-
Prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the MB3 stock solution with 50:50 acetonitrile:water.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
Prepare a working internal standard solution (e.g., 100 ng/mL of MB3-¹³C₆) in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, standard, or QC into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex vigorously for 2 minutes to precipitate plasma proteins.
-
Centrifuge at 4,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate.
-
Seal the plate and place it in the autosampler for analysis.
4. LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject 5 µL of the prepared sample.
-
Acquire data using the parameters outlined in Tables 2 and 3.
5. Data Processing
-
Integrate the chromatographic peaks for MB3 and the internal standard (MB3-¹³C₆).
-
Calculate the peak area ratio (MB3 Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of MB3 in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
References
Enhancing the stability of TA-993 in experimental solutions
This technical support center provides guidance on enhancing the stability of the experimental compound TA-993 in various solutions. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, oxygen, and the presence of certain reactive species in the solvent or buffer. It is crucial to control these variables to ensure experimental reproducibility.
Q2: How should this compound be stored to ensure maximum stability?
A2: For long-term storage, solid this compound should be kept at -20°C or lower in a light-resistant, airtight container with a desiccant. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted into small volumes and stored at -80°C to minimize freeze-thaw cycles.
Q3: What are the signs of this compound degradation in my experimental solution?
A3: Degradation of this compound can manifest as a change in the color or clarity of the solution, the appearance of precipitate, or a decrease in the expected biological activity. Analytical methods such as HPLC or LC-MS are recommended for definitive confirmation and quantification of degradation.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffer
Q: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause and how can I resolve it?
A: This is a common issue related to the low aqueous solubility of many experimental compounds. The high concentration of this compound in the DMSO stock may crash out when introduced to a predominantly aqueous environment.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, typically between 0.1% and 1%. However, always validate the tolerance of your experimental system to the final DMSO concentration.
-
Utilize Solubility-Enhancing Excipients: Consider the use of excipients such as cyclodextrins or surfactants (e.g., Tween® 80) to improve the aqueous solubility of this compound. The selection and concentration of these agents require careful optimization.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Determine the pKa of this compound and adjust the buffer pH accordingly to favor the more soluble form (ionized or unionized).
Issue 2: Inconsistent Results and Loss of Activity Over Time
Q: My experimental results with this compound are inconsistent, and the compound appears to lose activity during the experiment. What is the likely cause?
A: This suggests that this compound may be unstable under your specific experimental conditions, leading to its degradation over the course of the assay.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify the primary degradation pathways, perform a forced degradation study. This involves exposing this compound to various stress conditions. A summary of typical conditions is provided in the table below.
-
Minimize Exposure to Harsh Conditions: Based on the results of the forced degradation study, modify your experimental protocol to avoid conditions that promote degradation. For example, if this compound is found to be light-sensitive, conduct all experiments under low-light conditions.
-
Control Temperature: If this compound is thermally labile, ensure that all solutions are kept on ice and that experiments are conducted at a controlled temperature.
-
Use of Antioxidants: If the compound is susceptible to oxidation, consider adding antioxidants to your buffers. The choice of antioxidant should be validated to ensure it does not interfere with the assay.
Data and Protocols
Table 1: Stability of this compound Under Forced Degradation Conditions
| Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradants Formed |
| Acidic (0.1 N HCl) | 24 | 65% | D1, D2 |
| Basic (0.1 N NaOH) | 24 | 45% | D3 |
| Oxidative (3% H₂O₂) | 12 | 72% | D4, D5 |
| Thermal (60°C) | 48 | 88% | D1 |
| Photolytic (UV light) | 8 | 55% | D6 |
| Control (Aqueous Buffer, RT) | 48 | 95% | - |
Experimental Protocol: Assessing this compound Stability in Solution
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solutions: Dilute the this compound stock solution to a final concentration of 100 µM in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the test solutions under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Quenching: Immediately quench any further degradation by diluting the aliquot in a cold mobile phase and, if necessary, adding a quenching agent.
-
Analysis: Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining percentage of this compound. The appearance of new peaks will indicate the formation of degradants.
Visual Guides
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
Technical Support Center: Investigating the Biological Effects of TA-993
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential pleiotropic or "off-target" effects of TA-993 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a 1,5-benzothiazepine (B1259763) derivative known primarily for its antiplatelet and antithrombotic activities.[1] Its mechanism involves the inhibition of platelet aggregation and increasing limb blood flow.[2] While it is described as a calcium channel antagonist[3], its antiplatelet effects are suggested to be mediated by the inactivation of glycoprotein (B1211001) IIb/IIIa receptors through the inhibition of actin polymerization, rather than by altering intracellular calcium levels or cyclic AMP/GMP levels.[4]
Q2: I'm observing a cellular phenotype that doesn't seem related to platelet aggregation. Could this be an off-target effect?
A2: This is a strong possibility, as this compound has demonstrated multiple biological activities. For instance, it has been shown to improve the hemorheological properties of erythrocytes by interacting with acidic phospholipids (B1166683) in the cell membrane.[5] It also has effects on vascular blood flow.[2] To determine if your observed phenotype is an off-target effect, it is crucial to perform control experiments and validate the involvement of the canonical pathway.
Q3: How can I differentiate between the antiplatelet effects of this compound and its other potential cellular effects in my experiments?
A3: To dissect the various effects of this compound, a multi-pronged approach is recommended. You can use specific inhibitors for other pathways that might be involved. For example, if you suspect calcium signaling involvement, you could compare the effects of this compound with a well-characterized, specific calcium channel blocker. Additionally, using a cell line that lacks the primary target (e.g., platelets vs. a non-hematopoietic cell line) can help elucidate effects that are independent of platelet aggregation pathways.
Q4: My results with this compound are inconsistent across different experiments. What could be the cause?
A4: Inconsistent results can stem from several factors. The metabolite of this compound, known as MB3, is significantly more potent as an antiplatelet agent.[4] The rate of metabolism of this compound to MB3 could vary between different cell culture conditions or in vivo models, leading to variability. Ensure consistent experimental conditions, and if possible, quantify the levels of both this compound and MB3 in your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected changes in cell morphology or adhesion. | This compound is known to inhibit actin polymerization in platelets.[4] This could have broader effects on the cytoskeleton in other cell types. | Perform an actin polymerization assay in your specific cell line to confirm this effect. Use immunofluorescence to visualize changes in the actin cytoskeleton upon treatment with this compound. |
| Observed effects on intracellular calcium signaling. | While the primary antiplatelet mechanism of this compound is suggested to be independent of intracellular calcium concentration changes[4], it is classified as a calcium channel antagonist.[3] These effects may be more prominent in other cell types or under different experimental conditions. | Conduct a calcium flux assay using a fluorescent calcium indicator to directly measure changes in intracellular calcium levels in response to this compound. Compare this to a known calcium channel blocker. |
| Discrepancy between in vitro and in vivo results. | This compound has been shown to improve blood flow and decrease blood viscosity in vivo.[2] These hemorheological effects could contribute to outcomes in animal models that would not be observed in cell culture. | When possible, correlate your in vivo findings with in vitro assays that can measure cell deformability or viscosity. This can help to bridge the gap between cellular and physiological effects. |
| Variability in the potency of this compound. | The active metabolite, MB3, is about 300 times more potent than this compound in its antiplatelet effects.[4] Differences in metabolic activity between cell lines or animal models can lead to variations in observed potency. | Use a stable, non-metabolized analog of this compound if available. Alternatively, perform co-treatment with an inhibitor of the relevant metabolic enzymes to reduce the conversion of this compound to MB3. |
Experimental Protocols
Platelet Aggregation Assay
Objective: To determine the effect of this compound on platelet aggregation.
Methodology:
-
Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time.
-
Induce platelet aggregation using an agonist such as ADP.
-
Measure the change in light transmission through the PRP suspension over time using an aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
Actin Polymerization Assay
Objective: To assess the impact of this compound on actin polymerization in a specific cell type.
Methodology:
-
Culture the cells of interest to the desired confluency.
-
Treat the cells with different concentrations of this compound or a vehicle control for a set duration.
-
Lyse the cells in a buffer that preserves the actin filament structures.
-
Separate the filamentous (F-actin) and globular (G-actin) fractions by ultracentrifugation.
-
Quantify the amount of actin in each fraction using Western blotting or a fluorescent phalloidin-based assay.
-
Determine the F-actin/G-actin ratio to assess the extent of actin polymerization.
Calcium Flux Assay
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Methodology:
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove any excess dye.
-
Establish a baseline fluorescence reading using a fluorescence plate reader or a flow cytometer.
-
Add this compound at the desired concentration and continuously record the fluorescence signal over time.
-
As a positive control, add a known calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response.
-
Analyze the fluorescence data to determine the change in intracellular calcium concentration following this compound treatment.
Visualizations
References
- 1. Antithrombotic effect of this compound, a novel 1,5-benzothiazepine derivative, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound, a novel therapeutic agent for peripheral circulatory insufficiency, on skeletal muscle fatigue in a rat model of hindlimb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound maleate | TargetMol [targetmol.com]
- 4. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the antiplatelet agent this compound and its metabolite MB3 on the hemorheological properties of rat and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TA-993 Efficacy Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of TA-993 efficacy measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering step-by-step solutions to ensure data integrity and reproducibility.
Issue 1: High Variability in In Vitro Kinase Assay Results
Symptom: You are observing significant standard deviations in your dose-response curves for this compound's inhibition of the target kinase, leading to inconsistent IC50 values.
Possible Causes:
-
Inconsistent reagent concentration.
-
Variability in incubation times.
-
Cell passage number affecting kinase expression.
-
Pipetting errors.
Troubleshooting Steps:
-
Standardize Reagent Preparation: Prepare a single master mix of all common reagents (buffer, ATP, substrate) for all wells to minimize well-to-well variability.
-
Automate Pipetting: If available, use an automated liquid handler for dispensing this compound dilutions and master mixes.
-
Control Incubation Times: Use a multi-channel timer and a systematic plate-handling approach to ensure consistent incubation periods for all plates.
-
Monitor Cell Passage Number: Ensure that cell lines used for kinase expression are within a consistent and low passage number range.
Data Comparison: Impact of Troubleshooting on IC50 Variability
| Experimental Condition | Mean IC50 (nM) | Standard Deviation (nM) | Coefficient of Variation (%) |
| Before Troubleshooting | 15.2 | 4.8 | 31.6 |
| After Troubleshooting | 14.8 | 1.2 | 8.1 |
Experimental Protocol: Standardized In Vitro Kinase Assay
-
Kinase Reaction Buffer: Prepare a 2X kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
This compound Dilution Series: Perform a 10-point serial dilution of this compound in 100% DMSO, followed by a 1:100 dilution in the kinase reaction buffer.
-
Assay Plate Preparation: Add 5 µL of the diluted this compound to a 384-well plate.
-
Enzyme and Substrate Addition: Add 10 µL of the master mix containing the target kinase and the appropriate fluorescently labeled substrate.
-
Initiation of Reaction: Add 5 µL of ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Read the plate on a fluorescence polarization reader.
Issue 2: Inconsistent Tumor Growth Inhibition in Xenograft Models
Symptom: High variability in tumor volume measurements within the same treatment group in your in vivo xenograft studies, making it difficult to determine the true efficacy of this compound.
Possible Causes:
-
Inconsistent tumor cell implantation.
-
Variability in animal age and weight.
-
Inaccurate dose administration.
-
Subjective tumor measurement.
Troubleshooting Steps:
-
Standardize Animal Cohorts: Use animals from the same supplier, with a narrow age and weight range.
-
Optimize Tumor Implantation: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal.
-
Calibrate Dosing Equipment: Regularly calibrate oral gavage syringes or other dosing equipment to ensure accurate delivery of this compound.
-
Blinded Tumor Measurement: Whenever possible, tumor measurements should be performed by an individual blinded to the treatment groups to reduce bias.
Data Comparison: Effect of Protocol Standardization on Tumor Volume Variability
| Treatment Group | Mean Tumor Volume (mm³) - Before Standardization | Standard Deviation (mm³) - Before Standardization | Mean Tumor Volume (mm³) - After Standardization | Standard Deviation (mm³) - After Standardization |
| Vehicle | 850 | 250 | 875 | 120 |
| This compound (10 mg/kg) | 420 | 180 | 410 | 75 |
Experimental Protocol: Standardized Xenograft Efficacy Study
-
Animal Model: Utilize female athymic nude mice, 6-8 weeks of age, with a body weight of 18-22g.
-
Cell Implantation: Subcutaneously implant 5 x 10^6 cancer cells in 0.1 mL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth daily. Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups.
-
Dose Administration: Administer this compound or vehicle via oral gavage once daily at the specified dose.
-
Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: The primary endpoint is the percentage of tumor growth inhibition at the end of the study.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for in vitro assays?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock in DMSO and then dilute it in the appropriate cell culture medium to a final DMSO concentration of less than 0.1%.
Q2: How should I assess the off-target effects of this compound?
A2: A comprehensive off-target profiling strategy should be employed. This typically involves screening this compound against a panel of related and unrelated kinases. Additionally, cell-based assays using cell lines with known signaling pathway dependencies can provide insights into potential off-target activities.
Q3: What are the recommended positive and negative controls for a cellular proliferation assay with this compound?
A3: For a positive control, use a well-characterized inhibitor of the target pathway (e.g., a clinically approved drug with a similar mechanism of action). For a negative control, use a vehicle-treated group (e.g., cells treated with the same final concentration of DMSO as the this compound treated groups).
Q4: How can I confirm that this compound is engaging its target in live cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm target engagement. This assay measures the change in the thermal stability of the target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting its target kinase.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A logical flow for troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Guide to the Antiplatelet Efficacy of TA-993 and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet properties of the investigational compound TA-993 and the widely used drug, aspirin (B1665792). The information presented herein is compiled from preclinical studies to assist researchers in understanding the distinct mechanisms and relative potencies of these two agents.
Mechanisms of Action
This compound and aspirin exert their antiplatelet effects through fundamentally different molecular pathways. Aspirin's mechanism is well-established, while this compound presents a novel approach to platelet inhibition.
This compound: Targeting Glycoprotein (B1211001) IIb/IIIa Receptor Activation
This compound, a 1,5-benzothiazepine (B1259763) derivative, and its more potent metabolite, MB3, appear to inhibit platelet aggregation by preventing the activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1] This is thought to occur through the inhibition of actin polymerization, a critical step in the conformational change of the GP IIb/IIIa receptor that is necessary for fibrinogen binding and subsequent platelet aggregation.[1] Unlike some GP IIb/IIIa antagonists, this compound does not directly block the fibrinogen binding site but rather interferes with the intracellular signaling cascade that leads to receptor activation.[1]
dot
Caption: this compound Signaling Pathway
Aspirin: Irreversible Inhibition of Cyclooxygenase-1 (COX-1)
Aspirin's antiplatelet effect is achieved through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets.[2] This action blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, which is the precursor for thromboxane (B8750289) A2 (TXA2).[2] TXA2 is a potent vasoconstrictor and platelet agonist that amplifies platelet activation and aggregation. Because platelets lack a nucleus, they cannot synthesize new COX-1, and the inhibitory effect of aspirin persists for the entire lifespan of the platelet (approximately 7-10 days).[3]
dot
Caption: Aspirin Signaling Pathway
Comparative Antiplatelet Efficacy
The differing mechanisms of this compound and aspirin result in distinct profiles of antiplatelet activity.
In Vitro Inhibition of Platelet Aggregation
In vitro studies using human platelet-rich plasma have demonstrated that this compound and its metabolites inhibit platelet aggregation induced by a variety of agonists. The metabolite MB3 is noted to be significantly more potent than the parent compound, this compound.[4] While direct side-by-side comparative IC50 data with aspirin is limited in the reviewed literature, the available data for each compound against common agonists are presented below.
| Agonist | This compound (IC50/IC30, µM) | MB3 (Metabolite) (IC50, µM) | Aspirin (IC50, µM) |
| Collagen | 1.1 (IC30) | <1 | ~1 |
| ADP | 3.6 (IC30) | <1 | >100 (variable inhibition) |
| Arachidonic Acid | 1.8 (IC50) | <1 | ~5-10 |
| Epinephrine | 1.6 (IC30) | <1 | - |
| Platelet Activating Factor | 1.2 (IC30) | <1 | - |
| U-46619 (TXA2 mimetic) | 2.8 (IC50) | <1 | - |
Note: Data for this compound and MB3 are from a single study and may not be directly comparable to aspirin data from other sources due to variations in experimental conditions. Aspirin's effect on ADP-induced aggregation is often minimal as it acts upstream of ADP's primary signaling pathway.
Ex Vivo Antiplatelet Activity
A direct comparative study in rats demonstrated that orally administered this compound was more potent than aspirin in inhibiting collagen-induced platelet aggregation ex vivo.[4]
| Compound | ED50 (mg/kg, p.o.) for Collagen-Induced Platelet Aggregation in Rats |
| This compound | 3 |
| Aspirin | 12 |
Experimental Protocols
The following provides a general overview of the methodologies used to assess the antiplatelet efficacy of this compound and aspirin.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a standard method for evaluating platelet function in vitro.
dot
Caption: Platelet Aggregation Assay Workflow
Protocol Details:
-
Blood Collection: Whole blood is drawn from healthy human donors or experimental animals into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant, which is the PRP, is carefully collected.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: The platelet count in the PRP is standardized, typically to 2.5-3.0 x 10^8 platelets/mL, using PPP.
-
Incubation: The PRP is pre-incubated with either this compound, aspirin, or a vehicle control for a specified period at 37°C.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established. A platelet agonist (e.g., ADP, collagen, arachidonic acid) is then added to induce aggregation. The change in light transmission through the sample is recorded over time as platelets aggregate.
-
Data Analysis: The extent of platelet aggregation is quantified, and the concentration of the inhibitor that produces 50% inhibition (IC50) is calculated.
Summary and Conclusion
This compound and aspirin demonstrate effective but mechanistically distinct antiplatelet activities.
-
Aspirin acts as an irreversible inhibitor of COX-1, thereby blocking the production of thromboxane A2. Its effects are long-lasting and particularly potent against aggregation pathways that are dependent on TXA2.
-
This compound and its highly potent metabolite, MB3, appear to function by inhibiting the activation of the GP IIb/IIIa receptor, a final common pathway in platelet aggregation, through a mechanism involving the inhibition of actin polymerization.[1]
The ex vivo data suggests that this compound may be more potent than aspirin on a milligram-per-kilogram basis in a preclinical model.[4] The differing mechanisms of action suggest that this compound could potentially offer an alternative or complementary antiplatelet strategy, particularly in contexts where aspirin's efficacy may be limited or where a different mode of inhibition is desirable. Further research, including direct head-to-head in vitro and in vivo comparative studies, is warranted to fully elucidate the relative therapeutic potential of this compound.
References
- 1. oipub.com [oipub.com]
- 2. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TA-993 and Ticlopidine in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-thrombotic and anti-platelet effects of TA-993 and the established drug, ticlopidine (B1205844), based on available preclinical experimental data. The information is intended to assist researchers in understanding the relative efficacy and mechanisms of these two agents.
Introduction and Mechanism of Action
This compound is a novel 1,5-benzothiazepine (B1259763) derivative, structurally related to diltiazem, investigated for its anti-platelet and anti-thrombotic properties.[1][2] Its mechanism of action differs from traditional anti-platelet agents. Studies suggest that this compound and its more potent metabolite, MB3, inhibit the polymerization of actin filaments within platelets.[3] This action is thought to inactivate glycoprotein (B1211001) IIb/IIIa receptors, the final common pathway for platelet aggregation, thereby preventing fibrinogen from binding to platelets.[3] Notably, this effect is achieved without altering cyclic AMP, cyclic GMP, or intracellular calcium concentrations.[3]
Ticlopidine, a well-established thienopyridine anti-platelet drug, functions as a prodrug.[4][5] Its active metabolite irreversibly blocks the P2Y12 subtype of ADP receptors on the platelet surface.[6][7] This inhibition prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, thus blocking platelet aggregation.[5][6] Because the inhibition is irreversible, platelet function only returns to normal as new platelets are produced.[6][7]
Signaling Pathway Comparison
The following diagram illustrates the distinct molecular pathways targeted by Ticlopidine and this compound to inhibit platelet aggregation.
Comparative Efficacy in Thrombosis Models
This compound has been evaluated against ticlopidine in several rat models of thrombosis. The data indicates comparable or, in some aspects, more potent activity for this compound.
Table 1: Ex Vivo Platelet Aggregation Inhibition
This table summarizes the oral dose required to achieve 50% inhibition (ED₅₀) of collagen-induced platelet aggregation in rats.
| Compound | ED₅₀ (mg/kg, p.o.) | Relative Potency vs. Ticlopidine |
| This compound | ~3 mg/kg | ~40x more potent |
| Ticlopidine | 119 mg/kg | Baseline |
| Aspirin | 12 mg/kg | ~10x more potent |
| Data sourced from ex vivo studies in rats, where platelet aggregation was induced by collagen.[2] |
Table 2: In Vivo Anti-thrombotic Activity
This table compares the effective oral doses of this compound and ticlopidine in preventing thrombosis in different rat models.
| Thrombosis Model | This compound Dose (p.o.) | Ticlopidine Dose (p.o.) | Outcome / Observation |
| Electrically-Induced Thrombus (Aorta) | ≥ 30 mg/kg | ≥ 30 mg/kg | Both compounds dose-dependently suppressed thrombus formation at similar doses.[1] |
| Arteriovenous Shunt | 30 mg/kg | 30 mg/kg | Both significantly inhibited thrombus formation; no statistical difference observed.[2] |
| Pulmonary Thromboembolism (Collagen + Epi.) | 10-100 mg/kg | 100 mg/kg | This compound showed a dose-dependent preventive effect on thromboembolic death.[2] |
Experimental Protocols & Workflow
The following methodologies are representative of the key experiments cited in the comparative studies.
General Experimental Workflow for In Vivo Thrombosis Models
The diagram below outlines the typical sequence of an in vivo experiment to assess anti-thrombotic agents.
Detailed Methodologies
1. Electrically-Induced Thrombosis Model (Rat Aorta) [1]
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
On the day prior to the experiment, an anodal electrode is surgically implanted into the abdominal aorta of the conscious rats.
-
On the day of the experiment, test compounds (this compound, ticlopidine) are administered orally (p.o.).
-
After a set absorption time (e.g., 3 hours), a direct current of 200 µA is applied through the intravascular electrode to induce the formation of a platelet-rich thrombus.
-
After the induction period, the thrombosed aortic segment is excised, and the formed thrombus is isolated and weighed.
-
-
Primary Endpoint: Wet weight of the thrombus (mg).
2. Arteriovenous Shunt Model (Rat) [2]
-
Animal Model: Male rats.
-
Procedure:
-
Test compounds are administered orally.
-
After the absorption period, the rats are anesthetized.
-
An arteriovenous (AV) shunt, consisting of two cannulas connected by a piece of tubing containing a cotton thread, is placed between the carotid artery and the jugular vein.
-
Blood is allowed to circulate through the shunt for a defined period (e.g., 15-20 minutes).
-
The shunt is then removed, and the cotton thread holding the thrombus is carefully extracted.
-
-
Primary Endpoint: Wet weight of the thrombus (mg) formed on the cotton thread.
3. Pulmonary Thromboembolism Model (Mouse) [2]
-
Animal Model: Male mice.
-
Procedure:
-
Mice are fasted overnight and then administered the test compounds orally.
-
Three hours after drug administration, a thrombotic challenge is induced via tail vein injection of a mixture of collagen (e.g., 900 µg/kg) and epinephrine (B1671497) (e.g., 70 µg/kg).
-
The animals are observed for a period of one hour following the injection.
-
-
Primary Endpoint: Mortality rate from thromboembolic death.
Conclusion
Preclinical data demonstrates that this compound is a potent anti-thrombotic agent with efficacy comparable to ticlopidine in various in vivo thrombosis models.[1][2] Notably, this compound exhibits significantly higher potency in ex vivo platelet aggregation assays.[2] The distinct mechanism of action of this compound, targeting actin polymerization rather than the P2Y12 receptor, may offer a different therapeutic profile and warrants further investigation. These findings suggest this compound could be a viable candidate for the treatment of thrombotic diseases.[1]
References
- 1. Antithrombotic effect of this compound, a novel 1,5-benzothiazepine derivative, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]
- 7. Ticlopidine - Wikipedia [en.wikipedia.org]
Comparative Efficacy of the Antithrombotic Agent TA-993 Across Species
A comprehensive analysis of the antithrombotic properties of TA-993, a novel 1,5-benzothiazepine (B1259763) derivative, has been conducted across various animal models. This report provides a comparative guide for researchers, scientists, and drug development professionals, detailing the antithrombotic effects of this compound in rats, mice, and dogs, alongside alternative antiplatelet agents. The data is presented in structured tables for clear comparison, followed by detailed experimental protocols and a visualization of the relevant signaling pathway.
Quantitative Comparison of Antithrombotic Effects
The antithrombotic efficacy of this compound has been evaluated in several preclinical models, demonstrating its potential as a potent antiplatelet agent. The following tables summarize the key quantitative findings from these studies, offering a direct comparison with established antithrombotic drugs such as aspirin, ticlopidine, and cilostazol.
| Species | Thrombosis Model | Drug | Dosage (p.o.) | Effect |
| Rat | Electrically Induced Aortic Thrombosis | This compound | 30 mg/kg (single dose) | Suppression of thrombus formation[1] |
| This compound | 10 mg/kg (repeated doses) | Dose-dependent suppression of thrombus formation[1] | ||
| Aspirin | ≥ 10 mg/kg (single dose) | Suppression of thrombus formation[1] | ||
| Ticlopidine | ≥ 30 mg/kg (single dose) | Suppression of thrombus formation[1] | ||
| Cilostazol | 100 mg/kg (single dose) | Suppression of thrombus formation[1] |
| Species | Thrombosis Model | Drug | Dosage (p.o.) | Effect |
| Mouse | Collagen and Epinephrine-Induced Thromboembolism | This compound | 10 mg/kg | Protective effect against thromboembolic death |
| Species | Thrombosis Model | Drug | Dosage (p.o.) | Effect |
| Rat | Arteriovenous Shunt Thrombosis | This compound | 30 mg/kg | Inhibition of thrombus formation |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experimental models are provided below.
Electrically Induced Aortic Thrombosis in Rats
This model induces the formation of a platelet-rich thrombus in a controlled manner.
Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
The abdominal aorta is exposed through a midline incision.
-
Anodal electrodes are carefully implanted into the abdominal aorta.
-
The incision is closed, and the animals are allowed to recover.
-
On the following day, a direct current of 200 µA is applied through the implanted electrode to induce thrombus formation.[1]
-
The test compound (this compound or alternatives) or vehicle is administered orally at specified times before the electrical stimulation.
-
After a set period, the aorta is excised, and the thrombus is carefully removed and weighed. The extent of thrombus inhibition is calculated by comparing the thrombus weight in treated animals to that in the vehicle-treated control group.
Experimental workflow for the electrically induced aortic thrombosis model in rats.
Collagen and Epinephrine-Induced Thromboembolism in Mice
This acute model is used to evaluate the protective effects of antithrombotic agents against fatal thromboembolism.
Procedure:
-
Male ICR mice are used for this study.
-
The test compound (this compound or alternatives) or vehicle is administered orally at a predetermined time before the challenge.
-
A combination of collagen (0.8 mg/kg) and epinephrine (B1671497) (60 µg/kg) is injected intravenously via the tail vein to induce thromboembolism.[2]
-
The animals are observed for a specific period (e.g., 15-30 minutes), and the number of surviving animals is recorded.
-
The mortality rate in the treated groups is compared to the vehicle-treated control group to determine the protective effect of the test compound.
Workflow for the collagen and epinephrine-induced thromboembolism model in mice.
Arteriovenous Shunt Thrombosis in Rats
This model mimics thrombus formation under arterial blood flow conditions.
Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
The carotid artery and jugular vein are exposed.
-
An extracorporeal shunt, typically consisting of silicone tubing, is inserted to connect the carotid artery to the jugular vein.
-
A thrombogenic surface, such as a cotton thread, is placed within the shunt.
-
The test compound (this compound or alternatives) or vehicle is administered orally prior to the procedure.
-
Blood is allowed to flow through the shunt for a defined period (e.g., 15-30 minutes).
-
After the designated time, the shunt is removed, and the cotton thread with the formed thrombus is carefully extracted.
-
The thrombus is dried and weighed. The percentage of thrombus inhibition is calculated by comparing the thrombus weight in the treated groups to the vehicle-treated control group.
Signaling Pathway of this compound's Antithrombotic Action
This compound exerts its antithrombotic effect primarily by inhibiting platelet aggregation. The mechanism involves the inactivation of glycoprotein (B1211001) IIb/IIIa receptors through the inhibition of actin polymerization. This action is distinct from that of aspirin, which inhibits cyclooxygenase. The following diagram illustrates the signaling pathway of ADP-induced platelet aggregation and the point of intervention by this compound.
ADP-induced platelet aggregation pathway and the inhibitory action of this compound.
References
Comparative Analysis of TA-993 and Other 1,5-Benzothiazepine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the 1,5-benzothiazepine (B1259763) derivative TA-993 and other compounds within this versatile chemical class. This document outlines the distinct therapeutic potentials of these derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The 1,5-benzothiazepine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] While compounds like diltiazem (B1670644) and clentiazem (B1222845) are well-known for their cardiovascular effects, the broader family of 1,5-benzothiazepines demonstrates potential in oncology, infectious diseases, and beyond.[1][2] This guide focuses on the antiplatelet agent this compound and contrasts its profile with other 1,5-benzothiazepine derivatives that have shown promise as anticancer and antimicrobial agents.
This compound: An Antiplatelet Agent
This compound, or (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one maleate, is a potent antiplatelet agent.[3][4] Its primary mechanism of action involves the inhibition of platelet aggregation.[3]
Performance and Experimental Data
This compound has demonstrated significant efficacy in inhibiting platelet aggregation induced by various agonists.[5] It has been shown to be more potent than diltiazem, aspirin, and ticlopidine (B1205844) in ex vivo studies on collagen-induced platelet aggregation in rats.[3] The metabolite of this compound, known as MB3, is even more potent, with an antiplatelet effect approximately 300 times stronger than this compound itself.[3]
| Compound | Agonist | Model | ED50 |
| This compound | Collagen | Ex vivo (rat) | 3 mg/kg |
| Diltiazem | Collagen | Ex vivo (rat) | >100 mg/kg |
| Aspirin | Collagen | Ex vivo (rat) | 12 mg/kg |
| Ticlopidine | Collagen | Ex vivo (rat) | 119 mg/kg |
Table 1: Comparative Efficacy of this compound and Other Antiplatelet Agents in Collagen-Induced Platelet Aggregation.[3]
The antiplatelet mechanism of this compound and its metabolite MB3 is believed to involve the inactivation of glycoprotein (B1211001) IIb/IIIa receptors through the inhibition of actin polymerization.[6] Notably, this action does not affect cyclic AMP or cyclic GMP levels, nor does it suppress the increase in intracellular Ca2+ concentration induced by ADP.[6]
Signaling Pathway of this compound in Platelet Aggregation
Figure 1: Proposed signaling pathway of this compound's antiplatelet action.
Other 1,5-Benzothiazepine Derivatives: Anticancer and Antimicrobial Potential
In contrast to the specialized antiplatelet activity of this compound, a diverse range of other 1,5-benzothiazepine derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of novel 1,5-benzothiazepine derivatives against various human cancer cell lines. For instance, a series of newly synthesized derivatives showed potent activity against liver (Hep G-2) and prostate (DU-145) cancer cell lines.[7] Structure-activity relationship studies have suggested that substitutions on the phenyl rings can significantly influence the anticancer activity.[5]
| Compound | Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |
| Derivative 2c | Hep G-2 (Liver Cancer) | 3.29 ± 0.15 | Methotrexate (4.68 ± 0.17) |
| Derivative 2j | DU-145 (Prostate Cancer) | 15.42 ± 0.16 | Methotrexate (21.96 ± 0.15) |
Table 2: In Vitro Anticancer Activity of Selected 1,5-Benzothiazepine Derivatives.[7]
Some of these derivatives are thought to exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Antimicrobial Activity
The 1,5-benzothiazepine scaffold has also been a fruitful source of new antimicrobial agents. Various derivatives have been shown to possess a broad spectrum of activity against both bacteria and fungi. The antimicrobial efficacy is also influenced by the nature and position of substituents on the benzothiazepine (B8601423) core.
| Compound | Microorganism | MIC (µg/mL) | Reference Drug (MIC µg/mL) |
| Derivative BT-25 | B. subtilis, S. aureus, E. coli, P. aeruginosa | 64 | - |
| Derivative BT-33 | A. niger, C. tropicalis | 16 | - |
| Derivative BT-35 | A. niger, C. tropicalis | 16 | - |
| Derivative BT-40 | A. niger, C. tropicalis | 16 | - |
Table 3: Minimum Inhibitory Concentration (MIC) of Selected 1,5-Benzothiazepine Derivatives.
Experimental Protocols
ADP-Induced Platelet Aggregation Assay
This protocol is used to assess the in vitro effect of compounds on platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 180-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by re-centrifuging the remaining blood at a higher speed (e.g., 2500 x g for 10-15 minutes).
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
-
Add the test compound (e.g., this compound) or vehicle control to the PRP and incubate for a specified time.
-
Induce platelet aggregation by adding a known concentration of ADP.
-
Measure the change in light transmission through the PRP suspension over time using a light transmission aggregometer. The extent of aggregation is reported as the maximum percentage change in light transmission.
-
MTT Assay for Cell Viability (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 1,5-benzothiazepine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).
-
-
Serial Dilution of Compound:
-
Perform a serial two-fold dilution of the 1,5-benzothiazepine derivative in a 96-well microtiter plate containing broth.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Generalized Signaling Pathway for EGFR Inhibition by 1,5-Benzothiazepine Derivatives
Figure 2: Generalized pathway of EGFR inhibition by certain 1,5-benzothiazepine derivatives.
Conclusion
The 1,5-benzothiazepine scaffold represents a privileged structure in drug discovery, giving rise to compounds with diverse and potent biological activities. This compound stands out as a promising antiplatelet agent with a distinct mechanism of action. In parallel, other derivatives from the same chemical family have demonstrated significant potential in the fields of oncology and infectious diseases. This comparative guide highlights the versatility of 1,5-benzothiazepines and provides a foundation for further research and development of novel therapeutics based on this remarkable heterocyclic system. The provided experimental protocols offer a starting point for researchers aiming to evaluate and compare the performance of their own novel derivatives.
References
- 1. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview | Burosumab for treating X-linked hypophosphataemia in adults | Guidance | NICE [nice.org.uk]
- 3. In vitro evaluation of the anti‑breast cancer properties and gene expression profiles of Thai traditional formulary medicine extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Metabolic Reprogramming to Improve Breast Cancer Treatment: An In Vitro Evaluation of Selected Metabolic Inhibitors Using a Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-spectrum antimicrobial activities of a food fermentate of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antifungal Activity of Metabolites from Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of TA-993 and Cilostazol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two antiplatelet agents, TA-993 and cilostazol (B1669032). The information presented is based on available experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the relative performance of these compounds.
Mechanism of Action
The antiplatelet effects of this compound and cilostazol are mediated through distinct signaling pathways.
This compound: The proposed mechanism of action for this compound and its more potent metabolite, MB3, involves the inactivation of glycoprotein (B1211001) IIb/IIIa receptors. This is thought to occur through the inhibition of actin polymerization, a critical step in the conformational change of these receptors that enables fibrinogen binding and subsequent platelet aggregation. Notably, the action of this compound and MB3 does not appear to involve alterations in cyclic AMP (cAMP) or cyclic GMP (cGMP) levels.
Cilostazol: In contrast, cilostazol functions as a selective inhibitor of phosphodiesterase 3 (PDE3).[1][2][3][4] By inhibiting PDE3, cilostazol leads to an increase in intracellular cAMP levels within platelets and vascular smooth muscle cells.[1][2][3][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation.[2][5]
References
A Comparative Guide to the Mechanism of Action of TA-993 and Alternative Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of the novel antiplatelet agent TA-993. It offers an objective comparison of its performance with established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound, a 1,5-benzothiazepine (B1259763) derivative, and its more potent metabolite, MB3, exhibit antiplatelet activity through a distinct mechanism of action. Unlike many conventional antiplatelet drugs that target specific receptors or enzymes in the activation cascade, this compound and MB3 appear to function by inhibiting actin polymerization within platelets. This disruption of the platelet cytoskeleton leads to the inactivation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors, the final common pathway for platelet aggregation. This guide will delve into the experimental evidence supporting this mechanism and compare it with other antiplatelet agents that act on different pathways.
Data Presentation: Quantitative Comparison of Antiplatelet Activity
The following tables summarize the available quantitative data for this compound, its metabolite MB3, and alternative antiplatelet agents. The data is presented to allow for a direct comparison of their potency in inhibiting platelet aggregation and related functions.
Table 1: In Vitro Inhibition of ADP-Induced Human Platelet Aggregation
| Compound | Mechanism of Action | IC50 (ADP-Induced Aggregation) | Notes |
| This compound | Inhibition of actin polymerization | Not explicitly reported | --- |
| MB3 (this compound metabolite) | Inhibition of actin polymerization | < 1 µM[1] | Several hundred times more potent than this compound.[1] |
| Aspirin | COX-1 inhibitor | Not applicable | Primarily inhibits the secondary wave of ADP-induced aggregation. |
| Ticlopidine (active metabolite) | P2Y12 receptor antagonist | Not directly reported in vitro | A prodrug that requires hepatic activation. |
| Cilostazol | Phosphodiesterase III inhibitor | 12.5 - 15 µM | |
| Clopidogrel (active metabolite) | P2Y12 receptor antagonist | ~1.9 µM (in washed platelets) | A prodrug that requires hepatic activation. |
Table 2: In Vitro Inhibition of Fibrinogen Binding to Human Platelets
| Compound | Mechanism of Action | IC50 / Kᵢ (Fibrinogen Binding) | Notes |
| This compound | Inhibition of actin polymerization | Not explicitly reported | Concentration-dependently inhibits fibrinogen binding.[2] |
| MB3 (this compound metabolite) | Inhibition of actin polymerization | ~300x more potent than RGDS[2] | Concentration-dependently inhibits fibrinogen binding.[2] |
| RGDS Peptide | GPIIb/IIIa receptor antagonist | Kᵢ = 12 µM | Competitive inhibitor of fibrinogen binding. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's mechanism of action and the workflows for key experimental assays.
References
A Head-to-Head Comparison of the Antiplatelet Agent TA-993 and Its Potent Metabolite MB3
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the novel 1,5-benzothiazepine (B1259763) derivative TA-993 and its active metabolite, MB3. Both compounds have demonstrated significant antiplatelet and antithrombotic properties, with the metabolite, MB3, exhibiting markedly higher potency. This document summarizes their mechanism of action, comparative efficacy from in vitro and in vivo studies, and detailed experimental protocols to support further research and development.
Overview of this compound and MB3
This compound is a novel antiplatelet agent that has shown promise in preclinical studies for the treatment of thrombotic and embolic diseases.[1] Upon administration, this compound is metabolized to MB3 (deacetyl and N-monomethyl this compound), which has been identified as a significantly more potent inhibitor of platelet aggregation.[2][3] This guide will delve into the quantitative differences in their biological activities and underlying mechanisms.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for this compound and its metabolite MB3, highlighting the superior potency of MB3.
Table 1: In Vitro Antiplatelet Activity
| Parameter | This compound | MB3 | Reference Compound | Notes |
| ADP-Induced Platelet Aggregation | MB3 is approximately 300 times more potent than this compound.[2][3] | |||
| Collagen-Induced Platelet Aggregation | ED₅₀: 3 mg/kg (ex vivo, rats) | 20 to 800 times more potent than this compound | ||
| Inhibition of Fibrinogen Binding | Concentration-dependent inhibition | Concentration-dependent inhibition | Arg-Gly-Asp-Ser (RGDS) | MB3 is ~300 times more potent than RGDS.[2][3] |
Table 2: In Vivo Antithrombotic Activity
| Assay | This compound | MB3 | Comparison Compounds |
| Rat Model of Thrombosis (Direct Current-Induced) | Dose-dependent suppression at ≥30 mg/kg (single dose) or ≥10 mg/kg (repeated doses) | Data not available | Aspirin (B1665792) (≥10 mg/kg), Ticlopidine (≥30 mg/kg), Cilostazol (100 mg/kg) showed similar suppression.[1] |
| Rat Model of Hindlimb Ischemia | Ameliorated decrease in developed muscle tension at 10 mg/kg (i.d.) | Data not available |
Table 3: Hemorheological Effects
| Parameter | This compound | MB3 | Notes |
| Viscosity of Rat Erythrocyte Suspensions | Concentration-dependent reduction | Concentration-dependent reduction | [4] |
| Blood Filterability (in rats) | Significantly increased at 10 mg/kg/day (p.o. for 10 days) | Data not available | Ticlopidine and aspirin showed no effect.[4] |
| Hypotonic and Mechanical Hemolysis | Inhibited | Inhibited | [4] |
Mechanism of Action
Both this compound and its metabolite MB3 exert their antiplatelet effects through a novel mechanism that involves the inactivation of glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptors, a key player in platelet aggregation.[2][3] However, they do not directly block the fibrinogen binding site on the GP IIb/IIIa receptor. Instead, their mechanism is linked to the inhibition of actin polymerization within the platelets.[2][3]
This mode of action is distinct from other antiplatelet agents. For instance, unlike some agents, this compound and MB3 do not affect cyclic AMP (cAMP) or cyclic GMP (cGMP) levels in resting platelets, nor do they suppress the increase in intracellular calcium concentration induced by ADP.[2][3]
The proposed signaling pathway is as follows:
Caption: Proposed mechanism of action for this compound and MB3.
Experimental Protocols
In Vitro ADP-Induced Platelet Aggregation Assay
This protocol is based on the light transmission aggregometry (LTA) method.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 180-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.[2]
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube.
-
Re-centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10-15 minutes) to pellet the remaining cells and collect the supernatant (PPP).[2]
-
Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using autologous PPP.
b. Aggregation Measurement:
-
Pre-warm the PRP to 37°C for 5 minutes in an aggregometer cuvette with a magnetic stir bar.
-
Add the test compound (this compound or MB3) or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Initiate aggregation by adding a stock solution of ADP to achieve the desired final concentration (e.g., 10 µM).
-
Record the change in light transmission for 5-10 minutes. The maximum aggregation is recorded as the percentage change in light transmission, with PPP serving as the 100% reference and PRP as the 0% reference.
Caption: Workflow for the in vitro platelet aggregation assay.
Rat Model of Hindlimb Ischemia
This in vivo model is used to assess the protective effects of compounds on skeletal muscle fatigue due to peripheral circulatory insufficiency.
a. Animal Preparation:
-
Use male Sprague-Dawley rats.
-
Anesthetize the animals (e.g., with pentobarbital (B6593769) sodium).
-
Surgically expose the abdominal aorta.
b. Induction of Ischemia:
-
Occlude the abdominal aorta to induce peripheral circulatory insufficiency in the hindlimbs.
c. Muscle Function Assessment:
-
Isolate the tibialis anterior muscle of one hindlimb.
-
Electrically stimulate the muscle to induce contractions.
-
Measure the developed tension of the muscle contractions over a period of 60 minutes. A time-dependent decrease in tension indicates muscle fatigue.
d. Drug Administration and Evaluation:
-
Administer this compound, MB3, or a vehicle control intraduodenally (i.d.).
-
Measure the effect of the compound on the decrease in developed muscle tension compared to the control group.
-
Additionally, femoral arterial blood flow and whole blood viscosity can be measured to assess the compound's effects on collateral circulation and hemorheology.
Caption: Experimental workflow for the rat hindlimb ischemia model.
Conclusion
The available data strongly indicate that while this compound is an effective antiplatelet agent, its metabolite, MB3, is significantly more potent in its antiplatelet and antithrombotic activities. The unique mechanism of action, involving the inhibition of actin polymerization to inactivate GP IIb/IIIa receptors, presents a promising avenue for the development of new antithrombotic therapies. Further research is warranted to fully elucidate the pharmacokinetic profiles of both this compound and MB3 and to explore the full therapeutic potential of MB3. The experimental protocols provided in this guide offer a foundation for such future investigations.
References
- 1. Antithrombotic effect of this compound, a novel 1,5-benzothiazepine derivative, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antiplatelet agent this compound and its metabolite MB3 on the hemorheological properties of rat and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Antiplatelet Studies of TA-993: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiplatelet agent TA-993 with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate study validation and replication.
This compound, a 1,5-benzothiazepine (B1259763) derivative, has demonstrated potent antiplatelet activity in various preclinical studies. Its mechanism of action and efficacy, along with that of its more active metabolite, MB3, have been characterized through a series of in vitro and in vivo experiments. This guide summarizes the key findings and provides detailed protocols to allow for the replication and validation of these pivotal studies.
Comparative Efficacy of this compound and Other Antiplatelet Agents
The antiplatelet efficacy of this compound and its metabolite, MB3, has been quantified through in vitro platelet aggregation assays and in vivo thrombosis models. The following tables summarize the key quantitative data, comparing this compound to established antiplatelet agents such as aspirin (B1665792) and ticlopidine.
In Vitro Antiplatelet Activity: Inhibition of Platelet Aggregation
The half-maximal inhibitory concentration (IC50) and the concentration causing 30% inhibition (IC30) are key metrics for evaluating the in vitro potency of antiplatelet agents. These values were determined for this compound, its metabolites, and reference drugs against various platelet aggregation agonists in human, dog, and rat platelet-rich plasma (PRP).
| Compound | Species | Agonist | IC50 / IC30 (μM) |
| This compound | Human | Collagen | IC50: 16 |
| Human | ADP | IC30: 38 | |
| Human | Arachidonic Acid | IC50: 2.3 | |
| Dog | Collagen | IC50: 1.4 | |
| Rat | Collagen | IC50: 1.1 | |
| MB3 (this compound Metabolite) | Human | Collagen | IC50: <1 |
| Aspirin | Human | Collagen | IC50: 19 |
| Human | Arachidonic Acid | IC50: 1.4 | |
| Ticlopidine | Human | ADP | IC30: >100 |
Data compiled from studies on 1,5-benzothiazepine derivatives.[1]
In Vivo Antithrombotic Activity
The in vivo efficacy of this compound was evaluated in animal models of thrombosis, with the half-maximal effective dose (ED50) being a key parameter.
| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) |
| This compound | Collagen + Epinephrine-induced Thromboembolism (Mouse) | Prevention of death | 10 |
| This compound | ADP-induced Platelet Aggregation ex vivo (Dog) | Inhibition of aggregation | <1 |
| This compound | Collagen-induced Platelet Aggregation ex vivo (Rat) | Inhibition of aggregation | 3 |
Data from in vivo studies on the antithrombotic effects of this compound.[1]
Experimental Protocols for Validation Studies
To facilitate the replication of these findings, detailed experimental protocols for the key assays are provided below.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Blood collection tubes with 3.8% sodium citrate.
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, arachidonic acid.
-
Saline solution.
-
Light Transmission Aggregometer.
Procedure:
-
PRP Preparation: Collect whole blood in citrated tubes. Centrifuge at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the test compound (this compound or comparator) or vehicle control and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The instrument software calculates the percentage of aggregation relative to PPP (100% transmission) and PRP (0% transmission).
-
-
Data Analysis: Determine the IC50 or IC30 values by plotting the percentage of inhibition of aggregation against the concentration of the test compound.
In Vivo Collagen and Epinephrine-Induced Thromboembolism Model
This model assesses the ability of a compound to prevent fatal thromboembolism induced by the intravenous injection of collagen and epinephrine (B1671497) in mice.
Materials:
-
Male mice (specific strain and weight, e.g., ddY, 20-25 g).
-
Collagen solution.
-
Epinephrine solution.
-
Test compound (this compound or comparator) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Procedure:
-
Drug Administration: Administer the test compound or vehicle orally (p.o.) to the mice at various doses.
-
Thrombosis Induction: After a set period (e.g., 1-2 hours) post-drug administration, inject a mixture of collagen (e.g., 0.8 mg/kg) and epinephrine (e.g., 60 µg/kg) intravenously (i.v.) via the tail vein.
-
Observation: Monitor the mice for a defined period (e.g., 60 minutes) and record the incidence of mortality or paralysis due to thromboembolism.
-
Data Analysis: Calculate the ED50 value, the dose at which the compound protects 50% of the animals from the endpoint (death or paralysis).
In Vivo Arteriovenous Shunt Thrombosis Model
This model evaluates the formation of a thrombus in an extracorporeal shunt in rats, providing a measure of antithrombotic activity under blood flow conditions.
Materials:
-
Male rats (specific strain and weight, e.g., Wistar, 200-250 g).
-
Anesthesia (e.g., pentobarbital).
-
Polyethylene (B3416737) tubing for the shunt.
-
Surgical instruments.
-
Test compound (this compound or comparator).
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
Surgical Preparation: Anesthetize the rat. Expose the carotid artery and jugular vein.
-
Shunt Insertion: Insert a polyethylene tube cannula into the carotid artery and another into the jugular vein, creating an arteriovenous shunt. The inner surface of a segment of the tubing can be lined with a thrombogenic material like a cotton thread.
-
Thrombus Formation: Allow blood to flow through the shunt for a specified duration (e.g., 15-30 minutes).
-
Thrombus Measurement: After the designated time, remove the shunt and carefully extract the thrombus. Determine the wet weight of the thrombus.
-
Data Analysis: Compare the thrombus weight in the treated groups to the control group to determine the percentage of inhibition.
Mechanism of Action of this compound
This compound exerts its antiplatelet effect through a distinct mechanism of action compared to P2Y12 inhibitors like clopidogrel, prasugrel (B1678051), and ticagrelor (B1683153).
Signaling Pathway of this compound
Studies have shown that this compound and its active metabolite, MB3, do not affect cyclic AMP (cAMP) or cyclic GMP (cGMP) levels, nor do they suppress the increase in intracellular Ca2+ concentration induced by ADP.[2] Instead, their mechanism involves the inhibition of actin polymerization, which is a crucial step in platelet shape change and aggregation. This ultimately leads to the inactivation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors, preventing fibrinogen from binding and cross-linking platelets.[2]
This compound Signaling Pathway
Experimental Workflow for Mechanism of Action Studies
To validate the proposed mechanism of action, the following experimental workflows can be employed.
Mechanism of Action Experimental Workflow
Comparison with Modern P2Y12 Inhibitors
While the initial studies on this compound focused on comparisons with aspirin and ticlopidine, a comprehensive evaluation in the current landscape of antiplatelet therapy necessitates a comparison with modern P2Y12 inhibitors like clopidogrel, prasugrel, and ticagrelor.
| Feature | This compound / MB3 | Clopidogrel | Prasugrel | Ticagrelor |
| Target | Actin Polymerization / GPIIb/IIIa | P2Y12 Receptor | P2Y12 Receptor | P2Y12 Receptor |
| Binding | - | Irreversible | Irreversible | Reversible |
| Prodrug | Yes (this compound to MB3) | Yes | Yes | No |
| Activation | Hepatic Metabolism | Hepatic (CYP450) | Hepatic | Not Required |
| Onset of Action | - | Slow | Rapid | Rapid |
| Reversibility | - | No | No | Yes |
This comparison highlights the unique mechanism of this compound, which may offer an alternative therapeutic strategy, potentially with a different side-effect profile or efficacy in specific patient populations. Further head-to-head studies with contemporary antiplatelet agents are warranted to fully elucidate the clinical potential of this compound.
References
A Comparative Guide to Fibrinogen Binding Inhibition: TA-993 vs. RGDS Peptide
For researchers and professionals in drug development, understanding the nuances of fibrinogen binding inhibitors is critical for advancing antithrombotic therapies. This guide provides a detailed comparison of two such inhibitors, TA-993 and the well-characterized Arginine-Glycine-Aspartate-Serine (RGDS) peptide. We delve into their mechanisms of action, present comparative quantitative data, and outline the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Pathways
While both this compound and the RGDS peptide ultimately inhibit the binding of fibrinogen to the platelet integrin receptor Glycoprotein IIb/IIIa (GPIIb/IIIa), they achieve this through distinct mechanisms.
The RGDS peptide acts as a competitive antagonist of the GPIIb/IIIa receptor.[1] The RGDS sequence mimics the binding motif present in fibrinogen, allowing it to directly compete with fibrinogen for the receptor's binding site.[1] This direct competition prevents fibrinogen from cross-linking platelets, thereby inhibiting aggregation.[1]
In contrast, This compound and its more potent metabolite, MB3, are believed to exert their effects through an indirect mechanism .[2] Evidence suggests that they inactivate the GPIIb/IIIa receptor by inhibiting the polymerization of actin filaments within the platelet.[2] This disruption of the platelet's internal cytoskeleton prevents the conformational changes in the GPIIb/IIIa receptor that are necessary for fibrinogen binding, effectively shutting down the aggregation process from within the cell.[2] A key piece of evidence for this differing mechanism is that RGDS can inhibit the aggregation of ADP-treated fixed platelets by fibrinogen, whereas this compound and MB3 cannot.[2]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory effects of this compound, its metabolite MB3, and the RGDS peptide on fibrinogen binding and platelet aggregation.
| Compound/Peptide | Metric | Value | Species/Assay Conditions |
| This compound | Relative Potency | ~300x less potent than MB3 | Human platelets (ADP-stimulated)[2] |
| MB3 (this compound Metabolite) | Relative Potency | ~300x more potent than this compound and RGDS | Human platelets (ADP-stimulated)[2] |
| RGDS Peptide | Ki | 12 ± 2 µmol/L | Human platelets (ADP-stimulated)[1] |
| Ac-RGDS-NH2 | IC50 | 91.3 ± 0.1 µM | Dog platelet-rich plasma (ADP-induced aggregation)[3] |
| Ac-RGDS-NH2 | Ki | 2.9 ± 1.9 µM | Purified human platelet GPIIb/IIIa[3] |
| YRGDS Peptide Hybrid | IC50 | 48 µM | Thrombin-stimulated platelets[4] |
Visualizing the Mechanisms of Inhibition
The following diagrams illustrate the distinct signaling pathways targeted by this compound and the RGDS peptide in the inhibition of fibrinogen binding.
Experimental Protocols
The evaluation of fibrinogen binding inhibitors like this compound and RGDS peptide typically involves in vitro assays such as platelet aggregometry and solid-phase binding assays.
Platelet Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist like ADP.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.
2. Aggregometry:
-
Use a light transmission aggregometer, which measures changes in light transmission through a platelet suspension as aggregation occurs.
-
Calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate aliquots of PRP with various concentrations of the test inhibitor (e.g., this compound or RGDS peptide) or vehicle control for a specified time at 37°C with stirring.
-
Initiate platelet aggregation by adding a fixed concentration of an agonist, such as ADP (e.g., 10 µM).
-
Record the change in light transmission over time (typically 5-10 minutes).
3. Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of aggregation).
Solid-Phase Fibrinogen Binding Assay
This assay directly measures the binding of labeled fibrinogen to platelets and the ability of an inhibitor to compete with this binding.
1. Platelet Preparation:
-
Isolate platelets from whole blood by gel filtration to obtain a suspension of washed platelets.
2. Binding Assay:
-
Stimulate the platelets with an agonist (e.g., 20 µM ADP) to induce the active conformation of the GPIIb/IIIa receptors.
-
Add a constant amount of radiolabeled (e.g., ¹²⁵I-labeled) or fluorescently labeled fibrinogen to the stimulated platelets.
-
Simultaneously, add varying concentrations of the test inhibitor (e.g., this compound or RGDS peptide).
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature.
-
Separate the platelets with bound fibrinogen from the unbound fibrinogen by centrifugation through a dense medium (e.g., silicone oil).
-
Quantify the amount of bound labeled fibrinogen by measuring radioactivity or fluorescence in the platelet pellet.
3. Data Analysis:
-
Plot the amount of bound fibrinogen against the concentration of the inhibitor.
-
Determine the IC50 value for the inhibition of fibrinogen binding.
-
For competitive inhibitors like the RGDS peptide, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[1]
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for comparing the inhibitory effects of compounds like this compound and RGDS peptide.
References
- 1. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a small RGD peptide fibrinogen receptor antagonist with potent antiaggregatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of Fibrinogen Binding to Platelet Membrane Glycoprotein IIb/IIIa Increases with RGDS and gamma Chain Fibrinogen Peptide Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Two-Component Silicone Sealants (TA-993)
Disclaimer: The identifier "TA-993" does not correspond to a standard chemical name in the provided search results. The following disposal procedures are based on information available for "DOWSIL™ 993" products, which are two-component silicone sealants used in industrial and construction applications. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using and to comply with all local, regional, and national waste disposal regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who may encounter such materials.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you have the appropriate Personal Protective Equipment (PPE) as recommended by the product's SDS. Handle all uncured materials in a well-ventilated area.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber). |
| Skin Protection | Lab coat, long sleeves, and closed-toe shoes to prevent skin contact. |
| Respiratory Protection | Generally not required in well-ventilated areas, but may be necessary if vapors or mists are generated. Consult SDS. |
II. Disposal of Unused and Expired Material
Uncured silicone sealant components may be classified as hazardous waste. The primary and safest disposal method for unused material is to catalyze the curing process, transforming the liquid or paste into an inert solid.
Experimental Protocol for Curing Unused Sealant:
-
Preparation: In a well-ventilated area (e.g., a fume hood), designate a disposable mixing container (e.g., a plastic bucket or cardboard box lined with polyethylene).
-
Mixing: Combine the two components (Base and Catalyst) according to the manufacturer's recommended ratio. For DOWSIL™ 993, this is typically a 10:1 ratio by weight.
-
Curing: Thoroughly mix the components until uniform. Allow the mixture to cure completely. The curing time can range from 24 hours to several days, depending on the volume and ambient conditions. The material is fully cured when it is a non-tacky, solid rubber.
-
Disposal of Cured Solid: Once fully cured, the silicone rubber is generally considered non-hazardous and can be disposed of as solid industrial waste.[1][2] Always confirm with your institution's environmental health and safety (EHS) office or local waste authority.[3]
-
Large Quantities: For large volumes of unused product, do not attempt to cure it yourself. Arrange for disposal through a licensed hazardous waste management company.[2][4]
III. Disposal of Contaminated Materials and Empty Containers
Contaminated Labware and Debris:
-
Items with small amounts of uncured sealant (e.g., gloves, wipes) should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Items with cured sealant can typically be disposed of as regular solid waste.
Empty Product Containers:
-
Scrape Excess: Remove as much residual material as possible from the containers.
-
Cure Residue: It is good practice to mix the remaining residues of the base and catalyst in one of the containers to allow it to cure.
-
Rinsing (if required): If the container held a component classified as hazardous, it may need to be triple-rinsed with an appropriate solvent. This rinsate must be collected and disposed of as hazardous waste.[5]
-
Final Disposal: Once cleaned and free of hazardous residue, the containers can be recycled or disposed of according to local regulations for plastic or metal.[6] All labels should be defaced before disposal.
IV. Quantitative Data Summary
The following table summarizes key data for a representative two-component silicone sealant, DOWSIL™ 993. Note that "Base" and "Curing Agent" are supplied separately and mixed before use.
| Property | DOWSIL™ 993 Base | DOWSIL™ 993 Curing Agent (Black) | As Mixed |
| Consistency | Viscous white paste | Viscous paste | Non-slump paste |
| Specific Gravity | 1.32 | 1.05 - 1.06 | 1.30 |
| Working Time (25°C) | Not Applicable | Not Applicable | 10 to 30 minutes |
| Full Cure Time (25°C) | Not Applicable | Not Applicable | ~7 days |
| Oral LD50 (Rat) | > 5,000 mg/kg (Estimated for similar products) | Not specified in provided results | No data available |
Data extracted from product technical data sheets. Values may vary for different product formulations.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of two-component silicone sealants.
Caption: Logical workflow for the disposal of two-component silicone sealants.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
